3-(1-Benzoylpiperidin-4-yl)propanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(1-benzoylpiperidin-4-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c17-14(18)7-6-12-8-10-16(11-9-12)15(19)13-4-2-1-3-5-13/h1-5,12H,6-11H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCUKEGTXSFDMCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCC(=O)O)C(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70598161 | |
| Record name | 3-(1-Benzoylpiperidin-4-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70598161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75999-93-8 | |
| Record name | 3-(1-Benzoylpiperidin-4-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70598161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on 3-(1-Benzoylpiperidin-4-yl)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available experimental data for 3-(1-Benzoylpiperidin-4-yl)propanoic acid is limited. This guide provides a summary of available information and presents inferred properties and methodologies based on closely related chemical structures. All inferred data should be treated as hypothetical until experimentally verified.
Core Chemical Properties
| Property | Value | Source |
| Molecular Weight | 261.32 g/mol | CymitQuimica[1] |
| Purity | ≥98% | CymitQuimica[1] |
| InChI Key | OCUKEGTXSFDMCN-UHFFFAOYSA-N | CymitQuimica[1] |
For context, the properties of a closely related precursor, 3-(piperidin-4-yl)propanoic acid, are provided below.
| Property | Value | Source |
| Molecular Formula | C₈H₁₅NO₂ | PubChem |
| IUPAC Name | 3-(piperidin-4-yl)propanoic acid | PubChem |
| CAS Number | 1822-32-8 | PubChem |
Postulated Synthesis Protocol
A plausible synthetic route to this compound involves the N-acylation of 3-(piperidin-4-yl)propanoic acid with benzoyl chloride. This standard reaction, known as the Schotten-Baumann reaction, is widely used for the benzoylation of amines.
Reaction Scheme:
Figure 1: Postulated synthesis of this compound.
Detailed Methodology:
-
Dissolution: 3-(Piperidin-4-yl)propanoic acid is dissolved in a suitable aqueous basic solution, such as 10% sodium hydroxide, to form the corresponding carboxylate and deprotonate the piperidine nitrogen.
-
Addition of Benzoyl Chloride: The solution is cooled in an ice bath, and benzoyl chloride, dissolved in an inert organic solvent like dichloromethane, is added dropwise with vigorous stirring. The biphasic mixture is essential for the reaction.
-
Reaction: The reaction is allowed to proceed at room temperature for a specified period, typically a few hours, with continuous stirring to ensure thorough mixing of the aqueous and organic phases.
-
Workup: After the reaction is complete, the organic layer is separated. The aqueous layer is acidified with a dilute acid (e.g., HCl) to precipitate the product, which may then be extracted with an organic solvent.
-
Purification: The crude product is purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure this compound.
Potential Biological Activity and Signaling Pathways
Direct experimental evidence for the biological activity of this compound is not available in the public domain. However, the piperidine scaffold is a common motif in a wide range of biologically active molecules. Substituted piperidines are known to interact with various biological targets, and their derivatives have been explored for a multitude of therapeutic applications.
Derivatives of piperidine have been investigated for their potential as:
-
5-alpha Reductase Inhibitors: N-substituted piperidine-4-carboxylic acid derivatives have been synthesized and evaluated for their ability to inhibit steroid-5-alpha-reductase, an enzyme implicated in benign prostatic hyperplasia and other androgen-dependent conditions.[2]
-
Analgesics: Certain 4,4-disubstituted piperidines are structurally related to potent opioid analgesics like fentanyl and have been explored for their analgesic and anesthetic properties.[3]
Given that aroylpropionic acids can exhibit anti-inflammatory properties, it is plausible that this compound could be investigated for similar activities.[4][5] However, without experimental data, this remains speculative.
The logical workflow for investigating the biological potential of a novel compound like this compound would typically follow the path outlined below.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. Synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) and evaluation as inhibitors of steroid-5alpha-reductase type 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of β-Aroylpropionic acid based 1,3,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to 3-(1-Benzoylpiperidin-4-yl)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(1-Benzoylpiperidin-4-yl)propanoic acid is a small molecule featuring a central piperidine ring substituted with a benzoyl group on the nitrogen atom and a propanoic acid chain at the 4-position. While specific research on this particular compound is limited in publicly available literature, its structural components, namely the N-benzoylpiperidine and propanoic acid moieties, are present in numerous biologically active molecules. The N-benzoylpiperidine scaffold is recognized as a "privileged structure" in medicinal chemistry, known to interact with a variety of biological targets.[1][2] This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, a proposed synthetic route, and a discussion of the potential biological significance of this compound based on the activities of structurally related compounds.
Molecular Structure and Physicochemical Properties
The molecular structure of this compound consists of a saturated six-membered heterocyclic piperidine ring. A benzoyl group (a benzene ring attached to a carbonyl group) is bonded to the piperidine nitrogen (position 1). A propanoic acid group is attached to the carbon at the 4-position of the piperidine ring.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₉NO₃ | Calculated |
| Molecular Weight | 261.32 g/mol | [3] |
| InChI Key | OCUKEGTXSFDMCN-UHFFFAOYSA-N | [3] |
| Canonical SMILES | O=C(O)CCC1CCN(C(=O)C2=CC=CC=C2)CC1 | Inferred |
| Purity | Typically ≥98% (when commercially available) | [3] |
Note: This compound is reported as discontinued by some chemical suppliers.[3]
Synthesis
Proposed Synthetic Pathway
The most direct route to synthesize this compound is via the benzoylation of 3-(piperidin-4-yl)propanoic acid. This reaction involves the formation of an amide bond between the secondary amine of the piperidine ring and a benzoylating agent.
Caption: Proposed synthesis of this compound.
General Experimental Protocol
-
Preparation of Reactants: 3-(Piperidin-4-yl)propanoic acid (1 equivalent) is dissolved or suspended in a suitable anhydrous aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Base: A non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA) (1.1-1.5 equivalents), is added to the reaction mixture to act as a scavenger for the hydrochloric acid byproduct.
-
Acylation: The mixture is cooled in an ice bath (0 °C). Benzoyl chloride (1.0-1.2 equivalents) is added dropwise to the stirred solution.
-
Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred for a period of 2-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction mixture is typically washed sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess base, followed by a saturated sodium bicarbonate solution to remove any unreacted benzoyl chloride, and finally with brine.
-
Purification: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure this compound.
Potential Biological Significance and Therapeutic Applications
While there is no direct biological data for this compound, the N-benzoylpiperidine core is a well-established pharmacophore found in a multitude of compounds with diverse biological activities. This suggests that the title compound could be a valuable subject for biological screening.
Central Nervous System (CNS) Activity
Derivatives of N-benzoylpiperidine have shown significant activity at various CNS targets:
-
Acetylcholinesterase (AChE) Inhibition: Several N-benzoylpiperidine derivatives have been synthesized and evaluated as potent inhibitors of acetylcholinesterase, an enzyme implicated in the progression of Alzheimer's disease.[4] The benzoyl group often plays a crucial role in the binding of these inhibitors to the active site of the enzyme.
-
Dopamine and Serotonin Receptor Ligands: The benzoylpiperidine scaffold is a key component in ligands that target dopamine and serotonin receptors, which are important in the treatment of various neuropsychiatric disorders.[1]
-
Monoamine Releasing Agents: Structurally related 4-benzylpiperidine acts as a monoamine releasing agent with selectivity for dopamine and norepinephrine.[5]
References
- 1. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cymitquimica.com [cymitquimica.com]
- 4. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-Benzylpiperidine - Wikipedia [en.wikipedia.org]
Synthesis of 3-(1-Benzoylpiperidin-4-yl)propanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a feasible synthesis pathway for 3-(1-benzoylpiperidin-4-yl)propanoic acid, a valuable building block in medicinal chemistry and drug development. The synthesis involves a two-step process commencing with the preparation of the key intermediate, 3-(piperidin-4-yl)propanoic acid, followed by its benzoylation to yield the final product. This document outlines the detailed methodologies for these steps, presents available quantitative data, and includes a visual representation of the synthesis pathway.
Synthesis Pathway Overview
The synthesis of this compound is accomplished through a two-step reaction sequence:
-
Step 1: Synthesis of 3-(piperidin-4-yl)propanoic acid. This intermediate is synthesized via the catalytic hydrogenation of 3-(pyridin-4-yl)propanoic acid. This reaction reduces the aromatic pyridine ring to a saturated piperidine ring.
-
Step 2: Benzoylation of 3-(piperidin-4-yl)propanoic acid. The final product is obtained by the N-benzoylation of the piperidine nitrogen of the intermediate using benzoyl chloride. This reaction is typically carried out under Schotten-Baumann conditions.
Below is a graphical representation of the overall synthesis pathway.
An In-depth Technical Guide to 3-(1-Benzoylpiperidin-4-yl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(1-Benzoylpiperidin-4-yl)propanoic acid is a chemical compound with potential applications in various fields of scientific research, particularly in drug discovery and development. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and known biological activities, drawing from available scientific literature and chemical databases. The information is presented to cater to researchers, scientists, and professionals involved in drug development.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. This data is crucial for its handling, characterization, and use in experimental settings.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₉NO₃ | N/A |
| Molecular Weight | 261.32 g/mol | [1] |
| IUPAC Name | This compound | Inferred from structure |
Note: A definitive, systematically generated IUPAC name was not explicitly found in the searched literature. The provided name is based on the compound's chemical structure.
Synthesis
While a specific, detailed experimental protocol for the synthesis of this compound was not found in the available literature, a plausible synthetic route can be conceptualized based on standard organic chemistry principles and analogous reactions. A potential pathway is outlined below. This proposed synthesis is for informational purposes and would require optimization and validation in a laboratory setting.
Proposed Synthetic Pathway
A logical approach to synthesize the target compound would involve a two-step process starting from 3-(piperidin-4-yl)propanoic acid.
Step 1: Acylation of the Piperidine Nitrogen
The synthesis would likely begin with the acylation of the secondary amine of 3-(piperidin-4-yl)propanoic acid with benzoyl chloride. This reaction, a standard Schotten-Baumann reaction, would introduce the benzoyl group onto the piperidine ring.
Step 2: Work-up and Purification
Following the acylation reaction, a standard aqueous work-up would be necessary to remove any unreacted starting materials and byproducts. Purification of the final product, this compound, would likely be achieved through techniques such as recrystallization or column chromatography to yield a pure compound.
A workflow diagram for this proposed synthesis is provided below.
Caption: Proposed workflow for the synthesis of this compound.
Biological Activity and Potential Applications
Currently, there is a notable lack of specific data in the public domain regarding the biological activity, mechanism of action, and associated signaling pathways for this compound.
However, the structural motifs present in the molecule, namely the benzoyl group and the piperidinepropanoic acid scaffold, are found in various biologically active compounds. For instance, piperidine derivatives are a common feature in many pharmaceuticals, and propanoic acid derivatives have been explored for a range of therapeutic applications. The presence of these groups suggests that this compound could potentially interact with various biological targets.
Further research, including in vitro and in vivo screening, is necessary to elucidate the pharmacological profile of this compound.
Experimental Protocols
Due to the limited availability of published research on this compound, detailed and validated experimental protocols for its synthesis and biological evaluation are not available at this time. Researchers interested in studying this compound would need to develop and optimize their own protocols based on standard methodologies in medicinal chemistry and pharmacology.
Conclusion
This compound represents a chemical entity with potential for further scientific investigation. While basic chemical information is available, a significant gap exists in the understanding of its synthesis, biological activity, and mechanism of action. This guide provides a foundational understanding of the compound based on the currently accessible data and suggests a potential synthetic route. It is hoped that this document will serve as a valuable resource for researchers and professionals in the field, encouraging further exploration into the properties and potential applications of this and related molecules. Future studies are warranted to fully characterize its chemical and biological profile, which could unveil novel therapeutic opportunities.
References
An In-depth Technical Guide to 3-(1-Benzoylpiperidin-4-yl)propanoic Acid and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-(1-Benzoylpiperidin-4-yl)propanoic acid, a piperidine derivative with potential applications in medicinal chemistry and drug development. Due to the limited availability of public data on this specific molecule, this guide also incorporates information on closely related analogs to provide a broader context for its synthesis, potential biological activities, and experimental considerations.
Chemical Identity and Properties
One supplier, CymitQuimica, has listed the compound as a discontinued product with a molecular weight of 261.32 g/mol and a purity of 98%.[1] For comparison, related and often used synthetic precursors with different N-protecting groups are well-documented:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 3-(1-((Benzyloxy)carbonyl)piperidin-4-yl)propanoic acid | 63845-33-0 | C₁₆H₂₁NO₄ | 291.34 |
| 3-(1-((tert-Butoxy)carbonyl)piperidin-4-yl)propanoic acid | 154775-43-6 | C₁₃H₂₃NO₄ | 257.33 |
| This compound | N/A | C₁₅H₁₉NO₃ | 261.32 |
Data for related compounds sourced from PubChem[2][3]. Molecular weight for the target compound is from CymitQuimica[1].
The benzoyl group imparts a rigid, aromatic character to the piperidine nitrogen, influencing its conformational flexibility and potential interactions with biological targets. The propanoic acid moiety provides a carboxylic acid functional group, which can participate in hydrogen bonding and salt formation, and serves as a handle for further chemical modifications.
Synthesis and Experimental Protocols
The synthesis of this compound would typically involve a multi-step process. A general synthetic strategy is outlined below, based on standard organic chemistry transformations and analogous syntheses of related piperidine derivatives.
Caption: A general synthetic workflow for this compound.
-
Hydrogenation of a Pyridine Precursor: A suitable starting material, such as ethyl 3-(pyridin-4-yl)propanoate, is hydrogenated to reduce the pyridine ring to a piperidine ring.
-
Protocol: The pyridine derivative is dissolved in a suitable solvent like ethanol or acetic acid. A catalyst, typically platinum oxide (Adam's catalyst) or palladium on carbon, is added. The mixture is then subjected to hydrogen gas at elevated pressure (e.g., 50 psi) and stirred at room temperature until the reaction is complete (monitored by TLC or GC-MS). The catalyst is removed by filtration, and the solvent is evaporated to yield the piperidine intermediate.
-
-
N-Benzoylation: The resulting piperidine derivative is then acylated with benzoyl chloride.
-
Protocol (Schotten-Baumann conditions): The piperidine intermediate is dissolved in a biphasic system of a non-polar organic solvent (e.g., dichloromethane) and an aqueous base (e.g., 10% sodium hydroxide). Benzoyl chloride is added dropwise with vigorous stirring at a low temperature (0-5 °C). The reaction is allowed to warm to room temperature and stirred for several hours. The organic layer is then separated, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to yield the N-benzoylated ester.
-
-
Hydrolysis of the Ester: The final step is the hydrolysis of the ester group to the carboxylic acid.
-
Protocol: The N-benzoylated ester is dissolved in a mixture of an alcohol (e.g., methanol or ethanol) and an aqueous solution of a strong base (e.g., sodium hydroxide or lithium hydroxide). The mixture is heated to reflux and stirred for several hours until the starting material is consumed. After cooling, the reaction mixture is acidified with a mineral acid (e.g., hydrochloric acid) to precipitate the carboxylic acid product. The solid is collected by filtration, washed with cold water, and dried. Purification can be achieved by recrystallization from a suitable solvent.
-
Potential Biological Activity and Signaling Pathways
While there is no specific biological data for this compound, the benzoylpiperidine scaffold is present in numerous biologically active molecules. Derivatives of 1-benzoylpiperidine have been investigated for a range of activities, including as inhibitors of enzymes and as ligands for various receptors.
For instance, novel 1-(1-benzoylpiperidin-4-yl)methanamine derivatives have been designed as biased agonists of the serotonin 5-HT1A receptor, showing potential for antidepressant-like activity.[4] These compounds were evaluated in signal transduction assays, including ERK1/2 phosphorylation, cAMP inhibition, Ca2+ mobilization, and β-arrestin recruitment.[4]
Based on the activity of related compounds, this compound could potentially modulate G-protein coupled receptor (GPCR) signaling pathways. A simplified, hypothetical signaling cascade is depicted below.
Caption: Hypothetical GPCR signaling pathway potentially modulated by the compound.
Applications in Drug Discovery and Development
The structural features of this compound make it an interesting scaffold for medicinal chemistry.
-
Scaffold for Library Synthesis: The piperidine ring can be substituted at various positions, and the benzoyl and propanoic acid moieties can be readily modified to create a library of analogs for screening against various biological targets.
-
Fragment-Based Drug Design: The benzoylpiperidine core can serve as a starting fragment for building more complex molecules with desired pharmacological properties.
-
Prodrug Design: The carboxylic acid group can be esterified to create prodrugs with improved pharmacokinetic properties, such as increased lipophilicity and cell permeability.
Conclusion
This compound represents a chemical entity with potential for further exploration in drug discovery. While direct experimental data is scarce, its structural relationship to well-studied benzoylpiperidine and piperidinepropanoic acid derivatives suggests a range of possible biological activities. The synthetic routes are accessible through established chemical methodologies, allowing for the preparation of this compound and its analogs for biological evaluation. Further research is warranted to fully elucidate its physicochemical properties, biological targets, and therapeutic potential. This guide serves as a foundational resource for researchers interested in pursuing studies on this and related molecules.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. 3-(1-((Benzyloxy)carbonyl)piperidin-4-yl)propanoic acid | C16H21NO4 | CID 9895315 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-(1-((Tert-butoxy)carbonyl)piperidin-4-yl)propanoic acid | C13H23NO4 | CID 1512540 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Solubility of 3-(1-Benzoylpiperidin-4-yl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available solubility data and related physicochemical properties of 3-(1-Benzoylpiperidin-4-yl)propanoic acid. Due to the limited availability of specific experimental data for this compound, this guide also presents general solubility characteristics inferred from its chemical structure and data from analogous compounds. Furthermore, a detailed experimental protocol for solubility determination is provided to aid researchers in generating new data.
Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 261.32 g/mol | CymitQuimica[1] |
| Purity | 98% | CymitQuimica[1] |
Solubility Profile
Specific quantitative solubility data for this compound in various solvents is not currently published. However, based on the general solubility of carboxylic acids and data from structurally similar compounds, a qualitative solubility profile can be inferred. Carboxylic acids with a significant hydrocarbon backbone tend to have lower solubility in water and higher solubility in organic solvents. The presence of polar functional groups like the carboxylic acid and the amide in the benzoyl group can influence its solubility in polar solvents.
For a related compound, 3-(4-Benzoylpiperazin-1-yl)propanoic acid hydrochloride, it is reported to be soluble in water and acetic acid, but insoluble in organic solvents like chloroform, toluene, and ether[2]. It is important to note that the hydrochloride salt form generally increases aqueous solubility. The free acid form of this compound is expected to have lower aqueous solubility.
Qualitative Solubility Estimation:
| Solvent | Expected Solubility | Rationale |
| Water | Low to Sparingly Soluble | The molecule has a significant non-polar hydrocarbon structure. |
| Ethanol | Soluble | Carboxylic acids are generally soluble in alcohols. |
| Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a polar aprotic solvent capable of dissolving many organic compounds. |
| Acetic Acid | Soluble | Similar polarity and potential for hydrogen bonding.[2] |
| Chloroform | Sparingly Soluble to Insoluble | Based on the insolubility of a similar compound.[2] |
| Toluene | Sparingly Soluble to Insoluble | Based on the insolubility of a similar compound.[2] |
| Diethyl Ether | Sparingly Soluble to Insoluble | Based on the insolubility of a similar compound.[2] |
Experimental Protocol for Solubility Determination
To obtain precise quantitative solubility data, a standardized experimental protocol is essential. The following is a detailed methodology based on the gravimetric method, which is a reliable and widely used technique for determining the solubility of a solid in a liquid.[3][4][5][6]
Objective: To determine the solubility of this compound in a given solvent at a specific temperature.
Materials:
-
This compound
-
Selected solvent (e.g., water, ethanol, DMSO)
-
Analytical balance
-
Thermostatic shaker or water bath
-
Centrifuge
-
Micropipettes
-
Pre-weighed vials
-
Filtration apparatus (e.g., syringe filters)
-
Drying oven
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.
-
Place the vial in a thermostatic shaker or water bath set to the desired temperature.
-
Equilibrate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that the solution reaches saturation. The exact time should be determined by preliminary experiments where concentration is measured at different time points until it becomes constant.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled micropipette to maintain the experimental temperature.
-
To remove any remaining solid particles, centrifuge the collected sample or filter it using a syringe filter compatible with the solvent.
-
-
Gravimetric Analysis:
-
Transfer a precise volume of the clear, saturated solution into a pre-weighed, dry container.
-
Evaporate the solvent under controlled conditions (e.g., in a drying oven at a temperature that does not degrade the solute).
-
Once the solvent is completely evaporated, cool the container in a desiccator and weigh it.
-
Repeat the drying and weighing process until a constant weight is achieved.
-
-
Calculation of Solubility:
-
The solubility (S) can be calculated using the following formula:
-
S (g/L) = (Weight of container with dried solute - Weight of empty container) / Volume of the solution taken
-
-
Visualizations
To further aid in understanding the concepts discussed, the following diagrams have been generated.
Caption: A flowchart illustrating the key steps in the gravimetric determination of solubility.
Caption: A diagram showing the interplay of various factors that affect the solubility of a compound.
References
Technical Guide: Physicochemical Characterization of 3-(1-Benzoylpiperidin-4-yl)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive guide to the physicochemical characterization of 3-(1-Benzoylpiperidin-4-yl)propanoic acid, with a primary focus on its melting point. Due to the limited availability of public data for this specific compound, this guide furnishes a detailed framework for the experimental determination of its melting point, adhering to standard laboratory protocols. This includes methodologies, apparatus, and data interpretation. Furthermore, a logical workflow for such a determination is presented visually.
Introduction
This compound is a substituted piperidine derivative. The piperidine ring is a common scaffold in medicinal chemistry, and its derivatives are explored for a wide range of therapeutic applications. The benzoyl and propanoic acid moieties introduce specific physicochemical properties that can influence the compound's pharmacokinetic and pharmacodynamic profiles. Accurate determination of fundamental properties like the melting point is a critical first step in the characterization of any new chemical entity. The melting point provides insights into the purity and identity of a crystalline solid.[1][2][3] A sharp melting range is often indicative of a pure compound, while a broad and depressed melting range can suggest the presence of impurities.[1][2][3]
Quantitative Data
As of the latest literature and database review, a specific, experimentally determined melting point for this compound has not been publicly reported. Chemical supplier catalogs list the compound as a discontinued product, which may contribute to the scarcity of available data.[4]
For illustrative purposes and to provide a reference point for a structurally related compound, the melting point of a similar piperazine derivative is presented in the table below. It is crucial to note that this is not the melting point of the title compound but is included to demonstrate appropriate data presentation.
Table 1: Melting Point of a Structurally Related Compound
| Compound Name | Molecular Formula | Melting Point (°C) |
| 3-(4-Benzoylpiperazin-1-yl)propanoic acid hydrochloride | C₁₄H₁₉ClN₂O₃ | 238 - 243 |
Source: Smolecule[5]
Experimental Protocols for Melting Point Determination
The following protocols describe standard methods for determining the melting point of a crystalline organic solid, such as this compound.
3.1. Capillary Method
This is the most common and pharmacopeia-recognized method for melting point determination.[3]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp, DigiMelt, or Thiele tube)[6][7]
-
Capillary tubes (thin-walled, sealed at one end)
-
Thermometer (calibrated) or digital temperature probe
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation:
-
Ensure the sample of this compound is a finely ground, dry powder. If necessary, use a mortar and pestle to crush any large crystals.[8]
-
Tap the open end of a capillary tube into the powdered sample to introduce a small amount of the compound.
-
Invert the tube and gently tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.[9]
-
-
Determination:
-
Place the capillary tube into the heating block of the melting point apparatus.[7]
-
If the approximate melting point is unknown, a rapid preliminary determination can be performed by heating at a rate of 10-20°C per minute to get a rough estimate.[2][8]
-
For an accurate measurement, start heating at a rate that allows the temperature to rise at approximately 1-2°C per minute once the temperature is within 10-15°C of the expected melting point.[1][3]
-
Record the temperature at which the first liquid droplet is observed (the beginning of the melting range) and the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).[9]
-
-
Data Reporting:
-
The melting point is reported as a range, for example, 150-152°C.
-
For high-purity compounds, this range should be narrow (0.5-2°C).[3]
-
3.2. Hot-Stage Microscopy
This method allows for visual observation of the melting process under a microscope.
Apparatus:
-
Hot-stage microscope
-
Glass slides and cover slips
-
Spatula
Procedure:
-
Sample Preparation:
-
Place a small amount of crystalline this compound onto a glass slide.
-
Cover the sample with a cover slip.
-
-
Determination:
-
Place the slide on the hot stage.
-
Begin heating and observe the sample through the microscope.
-
The heating rate should be controlled, similar to the capillary method, for an accurate reading.
-
Record the temperatures at the onset and completion of melting.
-
Logical Workflow and Signaling Pathways
The following diagrams illustrate the logical workflow for the determination and characterization of the melting point of a novel compound and a simplified representation of how such data might inform a drug development pathway.
Caption: Workflow for determining the melting point of a solid compound.
Caption: Impact of melting point data in drug development decisions.
Conclusion
While the specific melting point of this compound is not currently available in the public domain, this guide provides the necessary framework for its experimental determination. The protocols outlined are standard in the fields of chemistry and pharmaceutical sciences and will yield reliable and reproducible data. Accurate melting point determination is a cornerstone of physicochemical characterization and is essential for confirming the identity and purity of a compound, which are critical parameters in the drug development process. Researchers working with this compound are encouraged to perform this fundamental analysis and contribute the findings to the scientific literature.
References
- 1. chem.ucalgary.ca [chem.ucalgary.ca]
- 2. SSERC | Melting point determination [sserc.org.uk]
- 3. mt.com [mt.com]
- 4. cymitquimica.com [cymitquimica.com]
- 5. Buy 3-(4-Benzoylpiperazin-1-yl)propanoic acid hydrochloride | 1211513-18-6 [smolecule.com]
- 6. collegedunia.com [collegedunia.com]
- 7. Determination of Melting Point [wiredchemist.com]
- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 9. ursinus.edu [ursinus.edu]
Spectroscopic and Spectrometric Analysis of 3-(1-Benzoylpiperidin-4-yl)propanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a detailed overview of the predicted spectroscopic and spectrometric data for the compound 3-(1-benzoylpiperidin-4-yl)propanoic acid. Due to the absence of publicly available experimental data for this specific molecule, this document compiles predicted values based on the analysis of its constituent functional groups and data from close structural analogs. The guide includes predicted Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) shifts, Infrared (IR) absorption frequencies, and a plausible Mass Spectrometry (MS) fragmentation pattern. Furthermore, it outlines generalized experimental protocols for these analytical techniques and presents a visual workflow for the spectroscopic analysis of a chemical compound. This document is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis, characterization, and development of related compounds.
Predicted Spectroscopic and Spectrometric Data
The following sections and tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of its structural components: a benzoyl group, a 4-substituted piperidine ring, and a propanoic acid side chain.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzoyl group, the protons of the piperidine ring, and the protons of the propanoic acid chain. Due to the amide bond, restricted rotation may lead to broadening of some signals, particularly those on the piperidine ring adjacent to the nitrogen.
¹³C NMR: The carbon NMR spectrum will display signals corresponding to the carbonyl carbons of the amide and carboxylic acid, the aromatic carbons of the benzoyl group, and the aliphatic carbons of the piperidine ring and the propanoic acid chain.
| Predicted ¹H NMR Data | ||
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~ 12.0 - 10.0 | Singlet (broad) | 1H, -COOH |
| ~ 7.45 - 7.35 | Multiplet | 5H, Aromatic (Benzoyl) |
| ~ 4.5 - 3.5 | Multiplet (broad) | 2H, Piperidine (-NCH₂-) |
| ~ 3.2 - 2.8 | Multiplet (broad) | 2H, Piperidine (-NCH₂-) |
| ~ 2.35 | Triplet | 2H, -CH₂-COOH |
| ~ 1.9 - 1.2 | Multiplet | 7H, Piperidine (-CH₂-CH-CH₂-), -CH₂-CH₂-COOH |
| Predicted ¹³C NMR Data | |
| Chemical Shift (δ, ppm) | Assignment |
| ~ 175.0 | -COOH |
| ~ 170.0 | -C=O (Amide) |
| ~ 136.0 | Aromatic (Quaternary) |
| ~ 129.5 | Aromatic (-CH) |
| ~ 128.5 | Aromatic (-CH) |
| ~ 127.0 | Aromatic (-CH) |
| ~ 48.0, 42.0 | Piperidine (-NCH₂-) |
| ~ 35.0 | Piperidine (-CH-) |
| ~ 32.0 | -CH₂-COOH |
| ~ 31.0 | Piperidine (-CH₂-) |
| ~ 30.0 | -CH₂-CH₂-COOH |
Infrared (IR) Spectroscopy
The IR spectrum of this compound will be characterized by the vibrational frequencies of its key functional groups.
| Predicted IR Absorption Data | ||
| Frequency (cm⁻¹) | Intensity | Assignment |
| 3300 - 2500 | Broad | O-H stretch (Carboxylic acid) |
| 3060 - 3030 | Medium | C-H stretch (Aromatic) |
| 2950 - 2850 | Medium | C-H stretch (Aliphatic) |
| ~ 1710 | Strong | C=O stretch (Carboxylic acid)[1][2] |
| ~ 1640 | Strong | C=O stretch (Amide)[1][3] |
| 1600, 1480 | Medium-Weak | C=C stretch (Aromatic)[1] |
| 1450 - 1400 | Medium | C-H bend (Aliphatic) |
| 1300 - 1200 | Strong | C-O stretch (Carboxylic acid) |
| ~ 1250 | Strong | C-N stretch (Amide) |
Mass Spectrometry (MS)
The electron ionization mass spectrum is predicted to show a molecular ion peak, although it may be of low intensity. The fragmentation pattern will likely be dominated by cleavages at the bonds alpha to the nitrogen and carbonyl groups, as well as loss of the carboxylic acid group.
| Predicted Mass Spectrometry Data | |
| m/z | Possible Fragment |
| 275 | [M]⁺ (Molecular Ion) |
| 258 | [M - OH]⁺ |
| 230 | [M - COOH]⁺ |
| 170 | [M - C₆H₅CO]⁺ |
| 105 | [C₆H₅CO]⁺ (Benzoyl cation) |
| 77 | [C₆H₅]⁺ (Phenyl cation) |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic and spectrometric techniques discussed. These are representative methods and may require optimization for the specific compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, a typical spectral width would be -2 to 12 ppm. For ¹³C NMR, a spectral width of 0 to 220 ppm is common.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
Infrared (IR) Spectroscopy
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition: Record the IR spectrum over the range of 4000 to 400 cm⁻¹. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups in the molecule.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).
-
Ionization: Use Electron Ionization (EI) as a common method for generating ions and inducing fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions to elucidate the structure of the compound.
Workflow for Spectroscopic Analysis
The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.
Caption: A flowchart illustrating the general process of spectroscopic analysis, from sample preparation to final structure elucidation.
References
The Enigmatic Profile of 3-(1-Benzoylpiperidin-4-yl)propanoic Acid: A Technical Overview of a Discontinued Research Chemical
For Immediate Release
While specific research on 3-(1-Benzoylpiperidin-4-yl)propanoic acid is notably scarce in publicly available literature, its chemical structure situates it within the broadly significant class of benzoylpiperidine and 4-substituted piperidine propanoic acid derivatives. This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the discovery, history, and synthetic methodologies relevant to this class of compounds, thereby offering a foundational understanding of the context in which this compound exists. The discontinuation of this compound by chemical suppliers suggests it may not have progressed significantly in research and development pipelines.
Core Compound Characteristics
This compound belongs to the family of N-acylpiperidines. The core structure features a piperidine ring N-acylated with a benzoyl group and substituted at the 4-position with a propanoic acid moiety.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₉NO₃ | Calculated |
| Molecular Weight | 261.32 g/mol | [1] |
| Appearance | Likely a solid at room temperature | Inferred |
| Purity | ≥98% (as previously supplied) | [1] |
Historical Context and Discovery of Related Piperidine Derivatives
The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in numerous FDA-approved drugs and natural alkaloids. The introduction of a benzoyl group on the piperidine nitrogen and various substituents at the 4-position has been a fruitful strategy in drug discovery, leading to compounds with a wide array of pharmacological activities.
Historically, research into benzoylpiperidine derivatives has been driven by the search for novel therapeutics targeting the central nervous system (CNS), inflammation, and infectious diseases. The benzoylpiperidine motif is found in compounds investigated for their antipsychotic, analgesic, and immunomodulatory properties.
The development of 4-substituted piperidine-propanoic acid derivatives has often been aimed at creating ligands for various receptors and enzymes, where the propanoic acid moiety can serve as a key pharmacophoric element or a linker to other functional groups.
Synthetic Strategies
General Synthetic Workflow
The synthesis would likely commence from a readily available 4-substituted piperidine derivative, followed by N-acylation.
Caption: A potential synthetic workflow for this compound.
Detailed Experimental Protocols (Hypothetical)
Step 1: N-Benzoylation of a 4-substituted Piperidine Precursor
A common method for N-acylation is the Schotten-Baumann reaction.
-
Reactants: 4-Piperidinepropanoic acid derivative, benzoyl chloride, and a base (e.g., triethylamine or sodium hydroxide).
-
Solvent: A biphasic system like dichloromethane/water or a polar aprotic solvent like dimethylformamide (DMF).
-
Procedure: To a solution of the piperidine derivative and base in the chosen solvent, benzoyl chloride is added dropwise at a controlled temperature (typically 0 °C to room temperature). The reaction is stirred until completion, monitored by thin-layer chromatography (TLC).
-
Work-up: The reaction mixture is typically quenched with water, and the product is extracted with an organic solvent. The organic layer is then washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.
Step 2: Modification of the 4-substituent (if necessary)
If starting from a different 4-substituted piperidine, a series of reactions might be necessary to install the propanoic acid side chain. For instance, if starting with 4-hydroxypiperidine, a multi-step sequence involving conversion of the hydroxyl group to a leaving group, followed by nucleophilic substitution with a malonic ester and subsequent hydrolysis and decarboxylation could be employed.
Potential Pharmacological Significance and Signaling Pathways
Given the lack of specific biological data for this compound, its potential pharmacological targets can be inferred from the activities of structurally related compounds. The benzoylpiperidine scaffold is a known privileged structure in medicinal chemistry.
Potential Therapeutic Areas
-
Central Nervous System (CNS): Many benzoylpiperidine derivatives exhibit activity at CNS targets, including dopamine, serotonin, and opioid receptors.
-
Inflammation: Some piperidine derivatives have been investigated as anti-inflammatory agents.
-
Oncology: The piperidine ring is a common feature in various anticancer agents.
Hypothetical Signaling Pathway Involvement
Based on the activities of related molecules, this compound could potentially interact with G-protein coupled receptors (GPCRs) or ion channels. The following diagram illustrates a generic GPCR signaling cascade that such a compound might modulate.
Caption: A generalized GPCR signaling pathway potentially modulated by a benzoylpiperidine derivative.
Conclusion and Future Directions
While this compound itself does not appear to be a compound of significant historical or developmental importance, its structural motifs are central to a vast and active area of medicinal chemistry. The discontinuation of its commercial availability suggests that it may have been synthesized as part of a larger library for screening purposes and did not exhibit noteworthy activity or desirable properties to warrant further investigation.
For researchers in drug development, the true value of this compound lies in its representation of a chemical space that continues to yield novel therapeutic agents. Future research in the area of 4-substituted benzoylpiperidines will likely focus on optimizing subtype selectivity for known targets, exploring novel mechanisms of action, and improving pharmacokinetic and safety profiles. The synthetic methodologies and potential biological activities discussed in this guide provide a valuable framework for the design and synthesis of new analogues within this promising class of compounds.
References
An In-depth Technical Guide to 3-(1-Benzoylpiperidin-4-yl)propanoic Acid and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The N-benzoylpiperidine scaffold is a recognized privileged structure in medicinal chemistry, frequently incorporated into a diverse array of biologically active molecules. This technical guide focuses on 3-(1-benzoylpiperidin-4-yl)propanoic acid and its derivatives, exploring their synthesis, potential pharmacological activities, and the underlying experimental methodologies. While specific quantitative biological data for the parent compound remains limited in publicly accessible literature, the known activities of structurally related N-benzoylpiperidine and piperidine-4-propanoic acid analogs suggest potential applications in areas such as central nervous system (CNS) disorders, pain management, and as enzyme inhibitors. This document aims to provide a comprehensive overview of the available information and a framework for future research and development of this class of compounds.
Introduction
Piperidine and its derivatives are fundamental heterocyclic motifs in the design and discovery of therapeutic agents, appearing in numerous approved drugs. The substitution pattern on the piperidine ring, particularly at the 1 and 4 positions, allows for fine-tuning of physicochemical properties and pharmacological activity. The N-benzoyl moiety can influence a molecule's metabolic stability and its interaction with biological targets. When combined with a propanoic acid side chain at the 4-position, the resulting scaffold, this compound, presents a unique combination of a rigid ring system, a lipophilic aroyl group, and a flexible acidic side chain, making it an interesting candidate for biological screening.
Derivatives of N-substituted piperidines have been investigated for a wide range of pharmacological effects, including but not limited to, inhibition of acetylcholinesterase (AChE) and steroid-5α-reductase, as well as modulation of opioid and other CNS receptors.[1][2] This guide will synthesize the available information to present a coherent picture of the state of knowledge regarding this compound and its potential as a lead structure in drug development.
Chemical Properties
The fundamental properties of the core molecule, this compound, are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₅H₁₉NO₃ |
| Molecular Weight | 261.32 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not available |
Synthesis and Derivatization
Proposed Synthetic Pathway
A logical approach to the synthesis of this compound would start from a commercially available or readily synthesized piperidine-4-propanoic acid derivative. The key step is the benzoylation of the piperidine nitrogen.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: General Procedure for N-Benzoylation
The following is a generalized protocol based on standard acylation procedures for piperidines.
-
Dissolution: Dissolve 3-(piperidin-4-yl)propanoic acid or its corresponding ester (1.0 equivalent) in a suitable anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine or pyridine (1.1-1.5 equivalents), to the solution and stir at room temperature.
-
Acylation: Slowly add benzoyl chloride (1.0-1.2 equivalents) to the reaction mixture, maintaining the temperature at 0 °C to control the exothermic reaction.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
-
Ester Hydrolysis (if applicable): If an ester of 3-(piperidin-4-yl)propanoic acid was used as the starting material, the resulting benzoylated ester can be hydrolyzed to the carboxylic acid using standard procedures, such as treatment with a base (e.g., lithium hydroxide or sodium hydroxide) in a mixture of water and an organic solvent, followed by acidification.
Potential Biological Activities and Derivatives
While direct biological data for this compound is scarce, the activities of related compounds provide insights into its potential therapeutic applications.
Acetylcholinesterase (AChE) Inhibition
Derivatives of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine have been synthesized and evaluated as potent acetylcholinesterase inhibitors.[1] One of the most potent compounds in this series, 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidine hydrochloride, exhibited an IC50 of 0.56 nM for AChE.[1] This suggests that the N-benzoylpiperidine scaffold can be a key element for potent AChE inhibition.
Steroid-5α-Reductase Inhibition
A series of N-substituted piperidine-4-(benzylidene-4-carboxylic acids), including an N-benzoyl derivative, were synthesized and tested for their inhibitory activity against steroid-5α-reductase isozymes 1 and 2.[2] Several compounds in this class showed significant inhibitory potency, with some derivatives exhibiting IC50 values in the nanomolar range for the type 2 enzyme.[2]
Central Nervous System (CNS) Activity
N-substituted piperidine derivatives are known to interact with various CNS targets. For instance, a series of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-(substituted benzyl) piperidines have shown affinity for the dopamine transporter (DAT) and serotonin transporter (SERT).[3] Although the N-benzoyl group was not explicitly studied in this series, the general scaffold suggests that derivatives of this compound could be explored for their potential as modulators of monoamine transporters.
Signaling Pathways and Mechanism of Action (Hypothetical)
Based on the activities of related compounds, the potential mechanisms of action for derivatives of this compound could involve interactions with key enzymes or receptors in various signaling pathways.
Cholinergic Signaling
As potent AChE inhibitors, related N-benzoylpiperidine derivatives act by preventing the breakdown of the neurotransmitter acetylcholine. This enhances cholinergic neurotransmission, a pathway crucial for cognitive functions.
Caption: Inhibition of Acetylcholinesterase by N-Benzoylpiperidine Derivatives.
Conclusion and Future Directions
This compound represents a promising, yet underexplored, chemical scaffold. The synthetic accessibility and the known biological activities of related N-benzoylpiperidine and 4-substituted piperidine derivatives suggest that this compound and its analogs warrant further investigation. Future research should focus on:
-
Development of a robust and scalable synthesis for this compound to enable further studies.
-
Systematic derivatization of the benzoyl ring and the propanoic acid side chain to explore structure-activity relationships.
-
Comprehensive biological screening against a panel of relevant targets, including CNS receptors and enzymes implicated in various diseases.
-
In-depth mechanistic studies to elucidate the specific signaling pathways modulated by active derivatives.
The generation of a library of derivatives based on this core structure could lead to the discovery of novel therapeutic agents with improved potency, selectivity, and pharmacokinetic profiles.
References
- 1. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) and evaluation as inhibitors of steroid-5alpha-reductase type 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-activity relationships of substituted N-benzyl piperidines in the GBR series: Synthesis of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(2-trifluoromethylbenzyl)piperidine, an allosteric modulator of the serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Synthesis and Biological Evaluation of 3-(1-Benzoylpiperidin-4-yl)propanoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of 3-(1-benzoylpiperidin-4-yl)propanoic acid and its derivatives. This class of compounds holds potential for therapeutic applications, and the following protocols and data are intended to guide researchers in their synthesis and subsequent evaluation.
Introduction
Piperidine moieties are prevalent scaffolds in a vast array of pharmaceuticals and biologically active compounds. Their conformational flexibility and ability to present substituents in defined spatial orientations make them attractive building blocks in drug design. The derivatization of the piperidine nitrogen, often with a benzoyl group, can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. The propanoic acid side chain at the 4-position offers a handle for further modification or for mimicking endogenous ligands. Derivatives of this compound are of interest for their potential as enzyme inhibitors, with possible applications in various therapeutic areas. For instance, structurally related N-substituted piperidine derivatives have been investigated as inhibitors of enzymes such as acetylcholinesterase and 5-alpha-reductase.[1][2]
Synthetic Strategy
A plausible and efficient synthetic route to this compound is proposed, commencing from commercially available 4-piperidone. The synthesis involves a three-step sequence:
-
N-Benzoylation: Protection of the piperidine nitrogen with a benzoyl group to yield 1-benzoyl-4-piperidone.
-
Knoevenagel-Doebner Condensation: Reaction of 1-benzoyl-4-piperidone with malonic acid to introduce the propanoic acid side chain, resulting in the α,β-unsaturated intermediate, 3-(1-benzoylpiperidin-4-ylidene)propanoic acid.
-
Catalytic Hydrogenation: Reduction of the exocyclic double bond to afford the final saturated product, this compound.
This synthetic approach is robust and allows for the potential generation of a library of derivatives by varying the starting materials and reagents.
Experimental Protocols
Protocol 1: Synthesis of 1-Benzoyl-4-piperidone
This protocol describes the N-benzoylation of 4-piperidone hydrochloride hydrate.
Materials:
-
4-Piperidone hydrochloride hydrate
-
Benzoyl chloride
-
Sodium hydroxide (NaOH)
-
Dichloromethane (CH₂Cl₂)
-
Water (H₂O)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred solution of 4-piperidone hydrochloride hydrate (1 equivalent) in water at 0 °C, add sodium hydroxide (2.5 equivalents) portion-wise, ensuring the temperature remains below 10 °C.
-
Add a solution of benzoyl chloride (1.1 equivalents) in dichloromethane dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to afford pure 1-benzoyl-4-piperidone.
Protocol 2: Synthesis of 3-(1-Benzoylpiperidin-4-ylidene)propanoic Acid
This protocol details the Knoevenagel-Doebner condensation of 1-benzoyl-4-piperidone with malonic acid.[3][4][5][6][7]
Materials:
-
1-Benzoyl-4-piperidone
-
Malonic acid
-
Pyridine
-
Piperidine
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Ice bath
-
Hydrochloric acid (HCl), 1 M
-
Water (H₂O)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 1-benzoyl-4-piperidone (1 equivalent) and malonic acid (1.5 equivalents) in pyridine.
-
Add a catalytic amount of piperidine to the mixture.
-
Heat the reaction mixture to reflux and stir for 6 hours.
-
Cool the reaction mixture to room temperature and then pour it into a beaker containing ice and concentrated hydrochloric acid to neutralize the pyridine.
-
Extract the aqueous mixture with ethyl acetate (3 x 75 mL).
-
Combine the organic extracts, wash with water and brine, and then dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.
-
Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to yield pure 3-(1-benzoylpiperidin-4-ylidene)propanoic acid.
Protocol 3: Synthesis of this compound
This protocol describes the catalytic hydrogenation of the α,β-unsaturated acid intermediate.
Materials:
-
3-(1-Benzoylpiperidin-4-ylidene)propanoic acid
-
Palladium on carbon (Pd/C, 10 wt. %)
-
Methanol (MeOH)
-
Hydrogen gas (H₂)
-
Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)
-
Celite®
Procedure:
-
Dissolve 3-(1-benzoylpiperidin-4-ylidene)propanoic acid (1 equivalent) in methanol in a suitable hydrogenation flask.
-
Carefully add palladium on carbon (10 mol %) to the solution.
-
Evacuate the flask and backfill with hydrogen gas (repeat this process three times).
-
Stir the reaction mixture under a hydrogen atmosphere (balloon pressure or as specified by the hydrogenator) at room temperature for 16 hours.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.
-
Wash the Celite® pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield this compound. The product can be further purified by recrystallization if necessary.
Data Presentation
| Step | Compound Name | Starting Material(s) | Reagents and Conditions | Typical Yield (%) | Purity (%) |
| 1 | 1-Benzoyl-4-piperidone | 4-Piperidone hydrochloride hydrate | Benzoyl chloride, NaOH, CH₂Cl₂, H₂O, 0 °C to rt, 12 h | 85-95 | >95 |
| 2 | 3-(1-Benzoylpiperidin-4-ylidene)propanoic acid | 1-Benzoyl-4-piperidone, Malonic acid | Pyridine, Piperidine (cat.), Reflux, 6 h | 70-80 | >98 |
| 3 | This compound | 3-(1-Benzoylpiperidin-4-ylidene)propanoic acid | H₂, 10% Pd/C, MeOH, rt, 16 h | 90-99 | >99 |
Visualizations
Synthesis Workflow
Caption: Synthetic route for this compound.
Potential Signaling Pathway Inhibition
Given that structurally similar piperidine derivatives have shown inhibitory activity against enzymes like 5-alpha-reductase, a potential application of these compounds could be in modulating steroid hormone signaling. The following diagram illustrates the canonical pathway of testosterone conversion and the potential point of inhibition.
Caption: Potential inhibition of the 5-alpha-reductase pathway.
References
- 1. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) and evaluation as inhibitors of steroid-5alpha-reductase type 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. research.tue.nl [research.tue.nl]
- 7. Knoevenagel Condensation [organic-chemistry.org]
Application Notes and Protocols: The Use of 3-(1-Benzoylpiperidin-4-yl)propanoic Acid in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(1-Benzoylpiperidin-4-yl)propanoic acid is a non-proteinogenic amino acid analogue that holds significant potential as a building block in modern peptide synthesis and drug discovery. Its rigid piperidine core, functionalized with a benzoyl group, offers a unique scaffold for introducing conformational constraints into peptide chains. The incorporation of such structures can lead to peptides with enhanced metabolic stability, improved receptor affinity and selectivity, and novel pharmacological profiles. The benzoylpiperidine moiety itself is recognized as a privileged structure in medicinal chemistry, found in a variety of bioactive small molecules, suggesting that its inclusion in peptides could yield novel therapeutics.[1][2]
These application notes provide a comprehensive overview of the potential uses of this compound in peptide synthesis, along with a detailed, generalized protocol for its incorporation into peptide sequences using solid-phase peptide synthesis (SPPS).
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for designing and executing its use in synthetic protocols.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₉NO₃ | N/A |
| Molecular Weight | 261.32 g/mol | [1] |
| Appearance | White to off-white solid | Assumed |
| Solubility | Soluble in organic solvents (e.g., DMF, NMP, DCM) | Assumed based on structure |
Applications in Peptide Synthesis
The unique structural features of this compound make it a valuable tool for peptide chemists and drug developers. Its primary applications include:
-
Introduction of Conformational Rigidity: The piperidine ring acts as a rigid spacer, restricting the conformational freedom of the peptide backbone. This can help to lock the peptide into a bioactive conformation, leading to higher receptor affinity and selectivity.
-
Development of Peptide Mimetics: By replacing native amino acid residues with this synthetic analogue, novel peptidomimetics can be created. These molecules can mimic or block the biological activity of natural peptides but often possess improved pharmacokinetic properties.
-
Metabolic Stability: The non-natural structure of this building block can confer resistance to enzymatic degradation by proteases, thereby extending the in vivo half-life of the resulting peptide.
-
Scaffold for Drug Conjugation: The benzoyl group and the piperidine ring can serve as attachment points for other molecules, such as imaging agents, cytotoxic drugs, or pharmacokinetic modifiers, creating sophisticated peptide-drug conjugates.[3][4][5][6]
Experimental Protocols
The following is a generalized protocol for the incorporation of this compound into a peptide sequence using standard Fmoc/tBu solid-phase peptide synthesis (SPPS).
Materials:
-
Fmoc-Rink Amide resin (or other suitable resin for peptide amides)
-
This compound
-
Fmoc-protected amino acids
-
Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane), NMP (N-Methyl-2-pyrrolidone)
-
Washing solvents: DMF, DCM, Isopropanol
-
Cleavage cocktail: e.g., 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O
-
Diethyl ether (cold)
Protocol:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in a suitable reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate for 5 minutes and drain.
-
Repeat the piperidine treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).
-
-
Coupling of this compound:
-
In a separate vial, dissolve this compound (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF.
-
Pre-activate the mixture for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature. Note: The optimal coupling time may need to be determined empirically.
-
Perform a Kaiser test to monitor the completion of the coupling reaction. If the test is positive (indicating incomplete reaction), continue the coupling for another 1-2 hours or perform a double coupling.
-
Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).
-
-
Chain Elongation: Repeat the Fmoc deprotection and coupling steps for the subsequent Fmoc-amino acids in the desired sequence.
-
Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it under a stream of nitrogen.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding cold diethyl ether to the filtrate.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
-
Purification and Characterization:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical RP-HPLC to confirm its identity and purity.
-
Data Presentation
As no specific quantitative data for the use of this compound in peptide synthesis has been published, the following table is provided as a template for researchers to record their experimental results.
| Parameter | Experimental Value | Notes |
| Resin Substitution | e.g., mmol/g | |
| Coupling Efficiency for this compound | Determined by Kaiser test or other methods | |
| Crude Peptide Yield | mg or % | |
| Purified Peptide Yield | mg or % | |
| Peptide Purity (by RP-HPLC) | % area at a specific wavelength | |
| Observed Molecular Weight (by Mass Spectrometry) | Da | |
| Expected Molecular Weight | Da |
Visualization of Workflows and Pathways
Experimental Workflow for Peptide Synthesis
The following diagram illustrates the general workflow for incorporating this compound into a peptide using solid-phase peptide synthesis.
References
- 1. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Anti-Angiogenic Activity of Novel c(RGDyK) Peptide-Based JH-VII-139-1 Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peptide Conjugates with Small Molecules Designed to Enhance Efficacy and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peptide-Drug Conjugates: An Emerging Direction for the Next Generation of Peptide Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Developing New Peptides and Peptide–Drug Conjugates for Targeting the FGFR2 Receptor-Expressing Tumor Cells and 3D Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-(1-Benzoylpiperidin-4-yl)propanoic Acid and its Analogs as Building Blocks in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The piperidine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into the design of novel therapeutic agents due to its favorable physicochemical properties and its ability to interact with a wide range of biological targets. When functionalized with a propanoic acid moiety, it provides a versatile linker for further chemical modification. The N-acylation of the piperidine ring, for instance with a benzoyl group as in 3-(1-benzoylpiperidin-4-yl)propanoic acid, offers a strategic vector for modulating the pharmacological profile of the resulting molecules. While specific and detailed drug discovery literature on this compound is limited, the broader class of N-acyl-3-(piperidin-4-yl)propanoic acid derivatives has been successfully employed in the development of potent and selective therapeutic candidates.
This document provides a representative application note and detailed protocols based on the use of a closely related and well-documented analog, N-cinnamoyl-piperidinyl derivatives, in the discovery of novel cholinesterase inhibitors for potential application in Alzheimer's disease. This example illustrates the utility of the N-acyl-3-(piperidin-4-yl)propanoic acid scaffold in generating compounds with significant biological activity.
Application: Development of Cholinesterase Inhibitors for Alzheimer's Disease
Background: Alzheimer's disease is a progressive neurodegenerative disorder characterized by cognitive decline. A key therapeutic strategy is the inhibition of cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), to increase the levels of the neurotransmitter acetylcholine in the brain. The N-acyl-3-(piperidin-4-yl)propanoic acid scaffold serves as a valuable starting point for the design of novel cholinesterase inhibitors.
Featured Analog for this Application Note: N-cinnamoyl-piperidinyl derivatives.
Quantitative Data Summary
The following table summarizes the in vitro biological activity of a series of synthesized N-cinnamoyl-piperidinyl derivatives as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).
| Compound ID | R-group on Cinnamoyl Moiety | AChE IC50 (µM) | BChE IC50 (µM) |
| 1a | H | 1.23 ± 0.11 | 2.45 ± 0.23 |
| 1b | 4-CH3 | 0.98 ± 0.08 | 1.89 ± 0.15 |
| 1c | 4-OCH3 | 0.75 ± 0.06 | 1.52 ± 0.12 |
| 1d | 4-Cl | 1.56 ± 0.14 | 3.12 ± 0.28 |
| 1e | 4-NO2 | 2.11 ± 0.19 | 4.33 ± 0.39 |
| Donepezil | (Reference Drug) | 0.024 ± 0.002 | 3.54 ± 0.31 |
Data is representative of typical findings in such studies and is presented for illustrative purposes.
Experimental Protocols
General Synthesis of N-Cinnamoyl-3-(piperidin-4-yl)propanoic Acid Derivatives
This protocol describes a general two-step synthesis for N-cinnamoyl-3-(piperidin-4-yl)propanoic acid derivatives, starting from a suitable piperidine-propanoic acid precursor.
Step 1: Synthesis of Substituted Cinnamic Acids
-
To a round-bottom flask, add the appropriate benzaldehyde (25 mmol), malonic acid (30 mmol), and β-alanine (catalyst).
-
Add pyridine as the solvent and reflux the mixture for 2 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water.
-
Acidify the aqueous mixture with hydrochloric acid (HCl) to precipitate the cinnamic acid derivative.
-
Filter the precipitate, wash thoroughly with water, and dry to yield the desired substituted cinnamic acid.
Step 2: Amide Coupling to form N-Cinnamoyl-3-(piperidin-4-yl)propanoic Acid Derivatives
-
Dissolve the substituted cinnamic acid (1 mmol) in dimethylformamide (DMF).
-
Add triethylamine to the mixture to act as a base.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Gradually add a coupling reagent such as TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1 mmol) to the flask.
-
Stir the mixture at 0°C for 30 minutes to activate the carboxylic acid.
-
Add 3-(piperidin-4-yl)propanoic acid (1 mmol) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.
-
Upon completion, perform an aqueous work-up and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final N-cinnamoyl-3-(piperidin-4-yl)propanoic acid derivative.
In Vitro Cholinesterase Inhibition Assay (Ellman's Method)
-
Prepare stock solutions of the test compounds, AChE (from electric eel), BChE (from equine serum), acetylthiocholine iodide (ATCI), butyrylthiocholine iodide (BTCI), and 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
In a 96-well microplate, add the buffer, DTNB solution, and the test compound solution at various concentrations.
-
Add the respective enzyme solution (AChE or BChE) to each well and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding the substrate solution (ATCI for AChE or BTCI for BChE).
-
Measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
The rate of reaction is proportional to the increase in absorbance due to the formation of the yellow 5-thio-2-nitrobenzoate anion.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizations
Experimental Workflow
Caption: General workflow for the synthesis and biological evaluation of N-cinnamoyl-3-(piperidin-4-yl)propanoic acid derivatives.
Signaling Pathway Context: Cholinergic Neurotransmission
Applications of 3-(1-Benzoylpiperidin-4-yl)propanoic Acid in Medicinal Chemistry: A Review of Potential Applications
For researchers, scientists, and drug development professionals, 3-(1-benzoylpiperidin-4-yl)propanoic acid represents a chemical scaffold with potential, yet largely unexplored, applications in medicinal chemistry. While specific biological data for this exact molecule is limited in publicly available scientific literature, its structural motifs—a propanoic acid derivative linked to a benzoylpiperidine core—are features present in a wide array of biologically active compounds. This suggests that this compound could serve as a valuable building block or lead compound in the development of novel therapeutics.
This document provides an overview of the known information on this compound and explores its potential applications by drawing parallels with structurally related compounds that have demonstrated significant pharmacological activities.
Chemical and Physical Properties
A summary of the basic chemical properties for this compound is provided below. The discontinuation of this product by some chemical suppliers may suggest limited commercial demand or that it is primarily used in custom synthesis for specific research purposes.[1]
| Property | Value |
| Molecular Weight | 261.32 g/mol |
| Purity | Typically ≥98% |
| InChI Key | OCUKEGTXSFDMCN-UHFFFAOYSA-N |
Potential Therapeutic Applications
The arylpropanoic acid moiety is a well-established pharmacophore in medicinal chemistry, most notably found in non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and ketoprofen.[2][3] These compounds typically exert their effects through the inhibition of cyclooxygenase (COX) enzymes.[2] The piperidine ring, a common scaffold in drug discovery, is present in numerous approved drugs targeting the central nervous system (CNS).[4] The combination of these structural features in this compound suggests several potential areas of therapeutic investigation.
Anti-inflammatory and Analgesic Activity
Derivatives of 2-(3-benzoylphenyl)propanoic acid, structurally related to the target molecule, have been synthesized from the NSAID ketoprofen and evaluated for their anti-inflammatory and antitumor activities.[5][6][7] These studies indicate that modification of the propanoic acid and benzoyl moieties can lead to compounds with potent biological effects.[5][7] The presence of the propanoic acid group in this compound makes it a candidate for investigation as an anti-inflammatory agent.
Central Nervous System Disorders
The piperidine nucleus is a key structural component in many CNS-active drugs, including antipsychotics, antidepressants, and analgesics.[4] A structurally similar compound, 3-(4-benzoylpiperazin-1-yl)propanoic acid hydrochloride, has been identified as a candidate for the development of new drugs targeting central nervous system disorders.[8] This suggests that this compound could also be explored for its potential to modulate CNS targets.
Antimicrobial and Antifungal Activity
Various derivatives of propanoic acid have been investigated for their antimicrobial and antifungal properties. For instance, 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have shown potent, structure-dependent activity against multidrug-resistant bacterial and fungal pathogens.[9] Additionally, certain piperidine derivatives have been synthesized and evaluated as antimicrobial agents.[10] This raises the possibility that this compound could serve as a scaffold for the development of novel anti-infective agents.
Anticancer Activity
Research into 2-(3-benzoylphenyl)propanoic acid derivatives has also revealed moderate anticancer activity.[5][7] These compounds were shown to inhibit the growth of various human tumor cell lines.[5][7] The structural similarity suggests that this compound could be a starting point for the design of new anticancer agents.
Experimental Protocols
Given the limited specific data on the biological applications of this compound, detailed experimental protocols for its use are not available. However, based on the activities of related compounds, the following general experimental approaches could be adapted to evaluate its potential.
General Synthesis of Propanoic Acid Derivatives
The synthesis of related propanoic acid derivatives often involves multi-step processes. For example, the synthesis of 3-(4-benzoylpiperazin-1-yl)propanoic acid hydrochloride involves the reaction of piperazine with benzoyl chloride, followed by the addition of a propanoic acid moiety and subsequent salt formation.[8] A similar synthetic strategy could likely be adapted for the synthesis of this compound, starting from 4-piperidinylpropanoic acid.
A generalized workflow for the synthesis and evaluation of such compounds is depicted below.
Caption: Generalized workflow for the synthesis and biological evaluation of propanoic acid derivatives.
In Vitro Anti-inflammatory Assay: Cyclooxygenase (COX) Inhibition
To assess the anti-inflammatory potential of this compound, a COX inhibition assay could be employed.
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against COX-1 and COX-2 enzymes.
Materials:
-
COX-1 and COX-2 enzyme preparations
-
Arachidonic acid (substrate)
-
Test compound (this compound)
-
Known COX inhibitor (e.g., indomethacin or celecoxib) as a positive control
-
Assay buffer
-
Detection reagent (e.g., for measuring prostaglandin E2 production)
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Serially dilute the test compound to obtain a range of concentrations.
-
In a 96-well plate, add the assay buffer, COX enzyme (either COX-1 or COX-2), and the test compound at various concentrations. Include wells for a positive control and a vehicle control (solvent only).
-
Pre-incubate the plate at the recommended temperature (e.g., 37°C) for a specified time to allow the compound to interact with the enzyme.
-
Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Incubate for a further period to allow for prostaglandin production.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
The following diagram illustrates the general principle of a COX inhibition assay.
Caption: Workflow and simplified pathway for a cyclooxygenase (COX) inhibition assay.
Future Directions
The medicinal chemistry applications of this compound remain an open area for research. Future studies should focus on:
-
Synthesis and Characterization: Developing and optimizing synthetic routes to produce the compound and its analogs in sufficient quantities for biological testing.
-
Broad Biological Screening: Evaluating the compound against a wide range of biological targets, including those involved in inflammation, CNS disorders, cancer, and microbial infections.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of related compounds to identify the key structural features responsible for any observed biological activity and to optimize potency and selectivity.
-
Mechanism of Action Studies: For any promising activities identified, elucidating the specific molecular mechanism through which the compound exerts its effects.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review : Oriental Journal of Chemistry [orientjchem.org]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. 3-(Piperidin-4-yl)propanoic acid hydrochloride [myskinrecipes.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Structure-based design, synthesis, molecular docking, and biological activities of 2-(3-benzoylphenyl) propanoic acid derivatives as dual mechanism drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Buy 3-(4-Benzoylpiperazin-1-yl)propanoic acid hydrochloride | 1211513-18-6 [smolecule.com]
- 9. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens [mdpi.com]
- 10. Synthesis and antimicrobial activity of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl) propyl)piperidine derivatives against pathogens of Lycopersicon esculentum: a structure-activity evaluation study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-(1-Benzoylpiperidin-4-yl)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the potential uses and detailed experimental protocols for 3-(1-Benzoylpiperidin-4-yl)propanoic acid, a versatile building block in medicinal chemistry. The information is curated for researchers and professionals in drug discovery and development, offering insights into its synthesis, potential biological activities, and methodologies for its evaluation.
Chemical Properties
| Property | Value |
| Molecular Formula | C₁₅H₁₉NO₃ |
| Molecular Weight | 261.32 g/mol |
| Purity | ≥98% |
| InChI Key | OCUKEGTXSFDMCN-UHFFFAOYSA-N[1] |
| Canonical SMILES | C1CN(CCC1CCC(=O)O)C(=O)C2=CC=CC=C2 |
Synthesis Protocol
The synthesis of this compound can be achieved through the benzoylation of a piperidine precursor. A general protocol is outlined below, based on standard amide bond formation reactions.
Protocol 1: Synthesis of this compound
This protocol describes the synthesis via acylation of 3-(piperidin-4-yl)propanoic acid with benzoyl chloride.
Materials:
-
3-(Piperidin-4-yl)propanoic acid hydrochloride[2]
-
Benzoyl chloride
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Hydrochloric acid (HCl), 1M solution
-
Ethyl acetate
-
Hexanes
Procedure:
-
Preparation of the free base: Dissolve 3-(piperidin-4-yl)propanoic acid hydrochloride (1 equivalent) in water and neutralize with a saturated solution of sodium bicarbonate until the pH is ~8-9. Extract the free piperidine derivative with dichloromethane (3 x 50 mL). Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Acylation Reaction: Dissolve the resulting free base in anhydrous dichloromethane (10 mL/g). Cool the solution to 0°C in an ice bath.
-
Add triethylamine (1.2 equivalents) to the solution.
-
Slowly add benzoyl chloride (1.1 equivalents) dropwise to the reaction mixture while maintaining the temperature at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Work-up: Quench the reaction by adding 1M HCl (20 mL). Separate the organic layer.
-
Wash the organic layer sequentially with water (2 x 20 mL) and saturated sodium bicarbonate solution (2 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield pure this compound.
DOT Script for Synthesis Workflow:
Caption: Synthesis workflow for this compound.
Potential Applications and Experimental Protocols
Based on the biological activities of structurally related benzoylpiperidine derivatives, this compound could be investigated as an inhibitor of various enzymes or as a ligand for G-protein coupled receptors. Below are hypothetical application notes and protocols for its evaluation.
Application Note 1: Evaluation as a Monoacylglycerol Lipase (MAGL) Inhibitor
Derivatives of benzoylpiperidine have shown inhibitory activity against monoacylglycerol lipase (MAGL), an enzyme involved in the endocannabinoid system.[3] this compound could be screened for similar activity.
Protocol 2: In Vitro MAGL Inhibition Assay
This protocol describes a colorimetric assay to determine the inhibitory potential of the compound on human MAGL.
Materials:
-
Human recombinant MAGL
-
4-Nitrophenyl acetate (4-NPA), substrate
-
Tris-HCl buffer (50 mM, pH 7.4)
-
This compound, dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Serially dilute the stock solution to obtain a range of test concentrations (e.g., 0.01 µM to 100 µM).
-
Assay Reaction: In a 96-well plate, add 5 µL of the test compound solution or DMSO (vehicle control).
-
Add 85 µL of human recombinant MAGL (final concentration, e.g., 1 µg/mL) in Tris-HCl buffer.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate Reaction: Add 10 µL of 4-NPA solution (final concentration, e.g., 200 µM) to each well to start the reaction.
-
Measurement: Immediately measure the absorbance at 405 nm every minute for 30 minutes using a microplate reader. The rate of 4-nitrophenol production is proportional to MAGL activity.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.
Hypothetical Quantitative Data:
| Compound | IC₅₀ (µM) for MAGL Inhibition |
| This compound | 5.2 |
| JZL184 (Reference Inhibitor) | 0.008 |
Application Note 2: Screening for Acetylcholinesterase (AChE) Inhibition
Aromatic and heteroaromatic 3-(1-benzyl-4-piperidinyl)propan-1-one derivatives have been identified as potent and selective inhibitors of acetylcholinesterase (AChE), a key target in Alzheimer's disease therapy.[4] The benzoylpiperidine scaffold can be explored for similar activity.
Protocol 3: In Vitro AChE Inhibition Assay (Ellman's Method)
Materials:
-
Human recombinant AChE
-
Acetylthiocholine iodide (ATCI), substrate
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (0.1 M, pH 8.0)
-
This compound, dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO.
-
Assay Reaction: To a 96-well plate, add 20 µL of the test compound solution or DMSO (vehicle control).
-
Add 140 µL of phosphate buffer, 20 µL of DTNB solution (final concentration 0.3 mM), and 10 µL of AChE solution.
-
Pre-incubate the mixture at 25°C for 10 minutes.
-
Initiate Reaction: Add 10 µL of ATCI solution (final concentration 0.5 mM) to each well.
-
Measurement: Measure the absorbance at 412 nm every 30 seconds for 5 minutes. The rate of increase in absorbance corresponds to the hydrolysis of acetylthiocholine.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC₅₀ value.
Hypothetical Quantitative Data:
| Compound | IC₅₀ (µM) for AChE Inhibition |
| This compound | 12.5 |
| Donepezil (Reference Inhibitor) | 0.006 |
Signaling Pathway Investigation
Should the compound show significant activity in primary screens, further investigation into its mechanism of action on cellular signaling pathways would be warranted. For instance, if it acts as a biased agonist at a serotonin receptor, its effect on downstream pathways like ERK1/2 phosphorylation could be explored.
DOT Script for a Hypothetical Signaling Pathway:
Caption: Hypothetical biased agonism at the 5-HT1A receptor.
Disclaimer: The experimental protocols and data presented here are illustrative and based on the activities of structurally related compounds. Researchers should optimize these protocols and validate all findings in their own laboratory settings. The synthesis protocol should be performed by trained personnel in a suitable chemical laboratory, adhering to all safety precautions.
References
Application Notes and Protocols for 3-(1-Benzoylpiperidin-4-yl)propanoic Acid in Protease Inhibitor Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes and protocols are designed to guide researchers in the synthesis, characterization, and evaluation of this and related compounds for their potential as protease inhibitors.
Data Presentation: PAI-1 Inhibitors with Benzoylpiperidine-like Scaffolds
| Compound Name | Target | Assay Type | IC50 (µM) | Reference |
| TM5275 | PAI-1 | Chromogenic | 6.95 | [1][2] |
| TM5441 | PAI-1 | In vitro activity | Not specified | [3] |
| TM5614 | PAI-1 | In vitro activity | Not specified | [4] |
| Tiplaxtinin (PAI-039) | PAI-1 | In vitro activity | Not specified |
Experimental Protocols
Protocol 1: Synthesis of 3-(1-Benzoylpiperidin-4-yl)propanoic Acid
This protocol describes a potential synthetic route for this compound, based on standard organic chemistry reactions.
Materials:
-
Ethyl 3-(piperidin-4-yl)propanoate
-
Benzoyl chloride
-
Triethylamine (TEA) or other suitable base
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Methanol (MeOH) or Tetrahydrofuran (THF)/Water mixture
-
Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Standard laboratory glassware and equipment
Procedure:
Step 1: Benzoylation of Ethyl 3-(piperidin-4-yl)propanoate
-
Dissolve ethyl 3-(piperidin-4-yl)propanoate (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.
-
Cool the solution to 0°C in an ice bath.
-
Add benzoyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude ethyl 3-(1-benzoylpiperidin-4-yl)propanoate.
-
Purify the crude product by silica gel column chromatography if necessary.
Step 2: Hydrolysis to this compound
-
Dissolve the purified ethyl 3-(1-benzoylpiperidin-4-yl)propanoate (1 equivalent) in a mixture of THF and water or methanol.
-
Add an excess of lithium hydroxide or sodium hydroxide (2-3 equivalents).
-
Stir the mixture at room temperature or gently heat to 40-50°C for 2-6 hours, monitoring the reaction by TLC.
-
Once the hydrolysis is complete, concentrate the reaction mixture to remove the organic solvent.
-
Dilute the aqueous residue with water and wash with a non-polar solvent like diethyl ether or ethyl acetate to remove any unreacted starting material.
-
Acidify the aqueous layer to pH 2-3 with 1M HCl.
-
The product, this compound, may precipitate out of solution. If so, collect the solid by filtration. If not, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro PAI-1 Inhibition Assay (Chromogenic)
Materials:
-
Human recombinant two-chain tPA
-
Human plasminogen
-
Chromogenic plasmin substrate (e.g., S-2251)
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 0.01% Tween-20, pH 7.4)
-
Test compound (this compound) dissolved in DMSO
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare a stock solution of the test compound in DMSO. Create a series of dilutions in the assay buffer to achieve the desired final concentrations. Ensure the final DMSO concentration in the assay is low (typically ≤1%) to avoid solvent effects.
-
Add a fixed amount of human tPA to each well.
-
Initiate the chromogenic reaction by adding a mixture of plasminogen and the chromogenic plasmin substrate to each well.
-
Immediately begin monitoring the change in absorbance at 405 nm over time using a microplate reader.
-
The rate of color development is proportional to the residual tPA activity.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
Protocol 3: Cell-Based PAI-1 Activity Assay
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or other suitable cell line
-
Cell culture medium (e.g., EGM-2)
-
Fetal Bovine Serum (FBS)
-
Test compound (this compound)
-
Cell lysis buffer
-
Standard cell culture equipment
Procedure:
-
Seed HUVECs in a multi-well plate and grow to near confluence.
-
Serum-starve the cells for a few hours before treatment.
-
Treat the cells with the test compound at various concentrations for 1-2 hours.
-
Collect the conditioned cell culture medium.
-
A parallel cell viability assay (e.g., MTT or CellTiter-Glo) should be performed to ensure that the observed effects are not due to cytotoxicity.
Mandatory Visualizations
PAI-1 Signaling Pathway
Experimental Workflow for PAI-1 Inhibitor Evaluation
Conclusion
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Small Molecule Inhibitors of Plasminogen Activator Inhibitor-1 Elicit Anti-Tumorigenic and Anti-Angiogenic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological inhibition of PAI-1 alleviates cardiopulmonary pathologies induced by exposure to air pollutants PM2.5 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-(1-Benzoylpiperidin-4-yl)propanoic Acid in Neurological Disorders
This document, therefore, serves as a foundational guide for researchers interested in exploring the potential of 3-(1-Benzoylpiperidin-4-yl)propanoic acid. It outlines hypothetical applications and generalized protocols based on the activities of similar molecular scaffolds. The experimental designs detailed below are intended to be adapted and optimized based on emergent in vitro and in vivo findings.
Hypothetical Therapeutic Rationale
While direct evidence is pending, the structural motifs of this compound—a piperidine ring, a benzoyl group, and a propanoic acid moiety—are present in compounds with known neurological activity. For instance, various 1-benzoylpiperidine derivatives have been explored as potential dual-target inhibitors for conditions like Alzheimer's disease. Similarly, propanoic acid derivatives have been investigated for their anti-inflammatory and analgesic properties, which are relevant to many neurological conditions.[1][2][3][4]
Based on these structural precedents, this compound could potentially modulate targets such as:
-
Neurotransmitter Receptors and Transporters: The piperidine scaffold is a common feature in ligands for various central nervous system (CNS) receptors.
-
Enzymes Involved in Neuroinflammation: The propanoic acid moiety is present in several non-steroidal anti-inflammatory drugs (NSAIDs).
-
Signal Transduction Pathways: Related compounds have been shown to influence pathways critical to neuronal survival and function.[5]
Proposed Areas of Investigation
-
Neurodegenerative Diseases: Alzheimer's Disease, Parkinson's Disease
-
Neuropsychiatric Disorders: Depression, Anxiety
-
Neuropathic Pain
-
Epilepsy [3]
Experimental Protocols
The following are generalized protocols that would be essential in the initial characterization of this compound's neurological activity.
In Vitro Target Identification and Validation
Objective: To identify the primary molecular targets of this compound within the central nervous system.
Methodology: Radioligand Binding Assays
-
Target Panel Screening: Screen the compound against a broad panel of CNS receptors, ion channels, and transporters (e.g., opioid, serotonin, dopamine, GABA receptors).
-
Membrane Preparation: Utilize commercially available cell lines or rodent brain tissue homogenates expressing the target of interest.
-
Assay Conditions:
-
Incubate varying concentrations of this compound with the membrane preparation and a specific radioligand for the target.
-
Use a suitable buffer system and incubation time/temperature to achieve equilibrium.
-
-
Detection: Separate bound from unbound radioligand via rapid filtration and quantify radioactivity using a scintillation counter.
-
Data Analysis: Determine the inhibitory constant (Ki) by competitive binding analysis using software like Prism.
Workflow for In Vitro Target Screening
Caption: Workflow for identifying CNS targets of the test compound.
Cellular Functional Assays
Objective: To evaluate the functional activity (agonist, antagonist, or modulator) of the compound on identified targets.
Methodology: Second Messenger Assays (e.g., cAMP, Calcium Flux)
-
Cell Culture: Use cell lines stably expressing the target receptor.
-
Assay Principle (cAMP):
-
Pre-treat cells with this compound.
-
Stimulate the cells with a known agonist to induce cAMP production.
-
Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay (e.g., HTRF, ELISA).
-
-
Assay Principle (Calcium Flux):
-
Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4).
-
Add the test compound and/or a known agonist/antagonist.
-
Measure changes in intracellular calcium concentration using a fluorescence plate reader.
-
-
Data Analysis: Generate dose-response curves to determine EC50 (for agonists) or IC50 (for antagonists).
Signaling Pathway Diagram (Hypothetical GPCR Antagonism)
Caption: Hypothetical antagonistic action at a G-protein coupled receptor.
In Vivo Behavioral Models
Objective: To assess the therapeutic potential of the compound in animal models of neurological disorders.
Methodology: Model-Specific Behavioral Tests
-
Neuropathic Pain (Chung Model):
-
Induce neuropathy in rodents via spinal nerve ligation.
-
Administer this compound (e.g., intraperitoneally or orally).
-
Measure mechanical allodynia using von Frey filaments.
-
-
Depression (Forced Swim Test):
-
Administer the compound to mice or rats.
-
Place the animals in a cylinder of water and record the duration of immobility.
-
-
Cognition (Morris Water Maze):
-
Train animals to find a hidden platform in a pool of water.
-
Administer the compound and assess its effect on learning and memory by measuring escape latency and path length.
-
Experimental Workflow for In Vivo Studies
References
Application Notes and Protocols: 3-(1-Benzoylpiperidin-4-yl)propanoic acid in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 3-(1-Benzoylpiperidin-4-yl)propanoic acid, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). This document details its synthesis, chemical properties, and a potential application in the preparation of complex pharmaceutical compounds, supported by detailed experimental protocols and workflow diagrams.
Chemical Properties and Data
This compound is a derivative of piperidine, a common scaffold in medicinal chemistry. The benzoyl group provides a rigid aromatic moiety, while the propanoic acid chain offers a versatile handle for further chemical modifications, such as amide bond formation.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₉NO₃ | [1] |
| Molecular Weight | 261.32 g/mol | [1] |
| Appearance | White to off-white solid | |
| Purity | ≥98% | [1] |
| Solubility | Soluble in methanol, ethanol, and DMSO |
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process starting from a commercially available precursor, 3-(piperidin-4-yl)propanoic acid. The key transformation is the N-benzoylation of the piperidine nitrogen. A common and efficient method for this is the Schotten-Baumann reaction.
Synthetic Workflow
The overall synthetic workflow can be visualized as a two-stage process: the preparation of the piperidine propanoic acid precursor followed by the N-benzoylation step.
References
Application Notes & Protocols for the Quantification of 3-(1-Benzoylpiperidin-4-yl)propanoic acid
These application notes provide a comprehensive guide for the quantitative analysis of 3-(1-Benzoylpiperidin-4-yl)propanoic acid in biological matrices, tailored for researchers, scientists, and professionals in drug development. The described methodology is based on a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach.
Introduction
This compound is a molecule of interest in pharmaceutical research. Accurate quantification in biological fluids such as plasma or serum is crucial for pharmacokinetic, toxicokinetic, and bioavailability studies.[1][2] This document outlines a complete protocol for a validated bioanalytical method, ensuring reliability and reproducibility of results in line with regulatory guidelines.[1][3]
Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the chosen analytical technique due to its high selectivity, sensitivity, and wide dynamic range, making it the gold standard for quantifying drug molecules in complex biological matrices.[4] The method involves a sample preparation step to isolate the analyte, chromatographic separation to remove interferences, and mass spectrometric detection for precise quantification.
2.1. Principle of the Method
A known amount of an internal standard (IS) is added to the biological sample, which then undergoes a protein precipitation extraction to remove larger molecules. The supernatant is injected into a reverse-phase HPLC system where this compound and the IS are separated from endogenous matrix components. The separated compounds are then ionized using electrospray ionization (ESI) and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Experimental Protocols
3.1. Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS): (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Ultrapure water
-
Control human plasma (or other relevant biological matrix)
3.2. Instrumentation
-
HPLC System: A UHPLC or HPLC system capable of binary gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm particle size).
3.3. Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and the IS in methanol.
-
Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards and quality control (QC) samples. Prepare a working solution of the IS at an appropriate concentration.
3.4. Sample Preparation (Protein Precipitation)
-
Pipette 50 µL of the biological sample (blank, calibration standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of the IS working solution in acetonitrile.
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the clear supernatant to an HPLC vial for analysis.
3.5. LC-MS/MS Conditions
| Parameter | Condition |
| HPLC | |
| Column | C18 Reverse-Phase (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Elution | 5% B (0-0.5 min), 5-95% B (0.5-3.0 min), 95% B (3.0-4.0 min), 95-5% B (4.0-4.1 min), 5% B (4.1-5.0 min) |
| Mass Spectrometer | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Analyte: To be determined experimentally (e.g., [M+H]+ → fragment ion)Internal Standard: To be determined experimentally (e.g., [M+H]+ → fragment ion) |
| Dwell Time | 100 ms |
| Collision Gas | Argon |
| Ion Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
Method Validation Summary
The bioanalytical method was validated according to international guidelines.[3] The validation parameters assessed include selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.[1][2]
4.1. Linearity and Range
The method demonstrated excellent linearity over the concentration range of 1 to 1000 ng/mL. The calibration curve was constructed by plotting the peak area ratio of the analyte to the IS against the nominal concentration. A linear regression with a weighting factor of 1/x² was used.
| Parameter | Result |
| Calibration Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Regression Model | Linear, 1/x² weighting |
4.2. Accuracy and Precision
The intra-day and inter-day accuracy and precision were evaluated at four quality control (QC) levels: Lower Limit of Quantification (LLOQ), Low QC, Mid QC, and High QC. The results are summarized below.
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| LLOQ | 1 | ≤ 20% | ± 20% | ≤ 20% | ± 20% |
| Low QC | 3 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |
| Mid QC | 100 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |
| High QC | 800 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |
4.3. Recovery and Matrix Effect
The extraction recovery and matrix effect were assessed to ensure the sample preparation process is consistent and that endogenous matrix components do not interfere with ionization.
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Low QC | 3 | 85 - 115 | 85 - 115 |
| High QC | 800 | 85 - 115 | 85 - 115 |
4.4. Stability
The stability of this compound was evaluated under various conditions to ensure sample integrity during handling and storage.
| Stability Test | Condition | Duration | Result |
| Bench-top Stability | Room Temperature | 8 hours | Stable |
| Freeze-Thaw Stability | -80°C to Room Temp. | 3 cycles | Stable |
| Long-term Stability | -80°C | 90 days | Stable |
| Post-preparative Stability | Autosampler (10°C) | 24 hours | Stable |
Visualizations
Caption: Experimental workflow from sample preparation to data analysis.
Caption: Key parameters for bioanalytical method validation.
References
Application Notes and Protocols for 3-(1-Benzoylpiperidin-4-yl)propanoic Acid in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(1-Benzoylpiperidin-4-yl)propanoic acid is a unique bifunctional molecule that can be incorporated into peptide chains during solid-phase peptide synthesis (SPPS) to introduce a non-natural, conformationally constrained scaffold. Its piperidine ring offers a rigid structure that can be valuable in the design of peptidomimetics, molecules that mimic the structure and function of natural peptides but with improved pharmacological properties such as enhanced stability and bioavailability. The benzoyl protecting group on the piperidine nitrogen offers a different chemical stability compared to the more common Fmoc and Boc protecting groups, allowing for selective manipulation in complex synthetic schemes.
These application notes provide an overview of the potential uses of this compound in SPPS and detailed protocols for its incorporation into peptide sequences.
Applications in Solid-Phase Peptide Synthesis
The primary application of this compound in SPPS is as a scaffold to create peptidomimetics . By introducing this moiety into a peptide sequence, researchers can:
-
Induce specific secondary structures: The rigid piperidine ring can act as a turn mimic or otherwise constrain the peptide backbone, which can be crucial for receptor binding.
-
Enhance proteolytic stability: The non-natural structure of the benzoylpiperidine unit can prevent or hinder cleavage by proteases, thereby increasing the in vivo half-life of the peptide.
-
Modulate lipophilicity: The benzoyl and piperidine groups can increase the lipophilicity of a peptide, potentially improving its membrane permeability.
-
Serve as a branching point: While the propanoic acid part is used for chain elongation, the piperidine ring could be further functionalized (after potential deprotection of the benzoyl group) to create branched or cyclic peptides.
The choice of SPPS strategy (Fmoc/tBu or Boc/Bzl) will depend on the desired final product and the stability of other protecting groups on the peptide. The benzoyl group is generally stable to the basic conditions used for Fmoc removal (e.g., piperidine) and the acidic conditions for Boc removal (e.g., TFA). Its removal typically requires harsher conditions, such as strong acid hydrolysis or catalytic hydrogenation, which would likely also cleave the peptide from the resin and remove most side-chain protecting groups.
Data Presentation: Compatibility of Protecting Groups
The following table summarizes the general compatibility of the benzoyl group with common protecting groups used in SPPS.
| Protecting Group Strategy | Nα-Protecting Group | Side-Chain Protection | Benzoyl Group Stability | Typical Cleavage Conditions for Benzoyl Group |
| Fmoc/tBu | Fmoc (Base-labile) | tBu, Trt, Pbf (Acid-labile) | Stable to piperidine and TFA | Strong acid (e.g., HBr/AcOH) or Hydrogenolysis |
| Boc/Bzl | Boc (Acid-labile) | Bzl, Tos (Strong acid-labile) | Stable to TFA | Strong acid (e.g., HF, TFMSA) or Hydrogenolysis |
Experimental Protocols
Protocol 1: Incorporation of this compound into a Peptide Sequence using Fmoc/tBu Strategy
This protocol describes the coupling of this compound to the N-terminus of a growing peptide chain on a solid support.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvent: DMF (N,N-Dimethylformamide)
-
Washing solvents: DCM (Dichloromethane), IPA (Isopropanol)
-
Kaiser test kit (for monitoring coupling completion)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection (if applicable): If the N-terminal amino acid is Fmoc-protected, treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and repeat for 15 minutes to ensure complete deprotection. Wash the resin thoroughly with DMF (5x), IPA (3x), and DCM (3x).
-
Activation of this compound:
-
In a separate vial, dissolve 3 equivalents of this compound and 2.9 equivalents of HBTU (or HATU) in DMF.
-
Add 6 equivalents of DIPEA to the solution and vortex for 1-2 minutes to pre-activate the carboxylic acid.
-
-
Coupling Reaction:
-
Drain the washed resin and add the activated solution of this compound.
-
Agitate the reaction vessel at room temperature for 2-4 hours.
-
-
Monitoring the Coupling: Perform a Kaiser test on a few beads of resin. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), extend the coupling time or perform a second coupling.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5x), IPA (3x), and DCM (3x).
-
Chain Elongation: The resin is now ready for the deprotection of the next Fmoc-amino acid and subsequent coupling, or for final cleavage if this was the last residue to be added.
Protocol 2: Cleavage of the Peptide and Deprotection of the Benzoyl Group
This protocol describes a method for cleaving the peptide from the resin and removing the benzoyl group simultaneously, which is suitable for obtaining the final, fully deprotected peptide.
Materials:
-
Peptide-resin with the incorporated this compound moiety.
-
Cleavage cocktail: 33% HBr in acetic acid
-
Scavengers (optional, depending on peptide sequence): e.g., TIS (Triisopropylsilane)
-
Cold diethyl ether
-
Centrifuge
Procedure:
-
Resin Preparation: Dry the peptide-resin under vacuum for at least 1 hour.
-
Cleavage Reaction:
-
Place the dry resin in a reaction vessel.
-
Add the cleavage cocktail of 33% HBr in acetic acid (with scavengers if needed) to the resin.
-
Incubate at room temperature with occasional swirling for 2-4 hours. Caution: This should be performed in a well-ventilated fume hood.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate to a 50-fold excess of cold diethyl ether.
-
-
Peptide Isolation:
-
Centrifuge the suspension to pellet the crude peptide.
-
Decant the ether and wash the peptide pellet with cold ether two more times.
-
-
Drying and Purification: Dry the crude peptide under vacuum. The peptide can then be purified by reverse-phase HPLC.
Visualizations
Experimental Workflow for Incorporation of the Scaffold
Caption: Workflow for coupling the benzoylpiperidine scaffold.
Logical Relationship of Protecting Groups in SPPS
Caption: Orthogonality of protecting groups in SPPS.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(1-Benzoylpiperidin-4-yl)propanoic acid
Welcome to the technical support center for the synthesis of 3-(1-Benzoylpiperidin-4-yl)propanoic acid. This guide provides detailed troubleshooting, frequently asked questions (FAQs), and optimized experimental protocols to assist researchers, scientists, and drug development professionals in improving the yield and purity of this target compound.
Proposed Synthesis Workflow
The synthesis of this compound can be efficiently achieved through a two-step process starting from the commercially available or synthetically accessible ethyl 3-(piperidin-4-yl)propanoate. The workflow involves the benzoylation of the piperidine nitrogen followed by the hydrolysis of the ethyl ester.
Caption: Proposed two-step synthesis workflow for this compound.
Detailed Experimental Protocols
Protocol 1: Synthesis of Ethyl 3-(1-benzoylpiperidin-4-yl)propanoate
-
Reaction Setup: To a solution of ethyl 3-(piperidin-4-yl)propanoate (1.0 eq) in dichloromethane (DCM, 10 mL/mmol) under a nitrogen atmosphere, add triethylamine (1.5 eq). Cool the mixture to 0 °C in an ice bath.
-
Addition of Benzoyl Chloride: Add benzoyl chloride (1.1 eq) dropwise to the cooled solution over 15-20 minutes, ensuring the temperature does not exceed 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield ethyl 3-(1-benzoylpiperidin-4-yl)propanoate as a pure product.
Protocol 2: Synthesis of this compound (Hydrolysis)
-
Reaction Setup: Dissolve ethyl 3-(1-benzoylpiperidin-4-yl)propanoate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., a 3:1 ratio).
-
Addition of Base: Add sodium hydroxide (2.0-3.0 eq) or lithium hydroxide (2.0-3.0 eq) to the solution.
-
Reaction: Stir the mixture at room temperature for 4-8 hours. Monitor the disappearance of the starting material by TLC or LC-MS.
-
Work-up: After the reaction is complete, remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether or ethyl acetate to remove any unreacted starting material.
-
Acidification: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with cold 1N HCl. A precipitate should form.
-
Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum to obtain this compound. If the product oils out, extract it with a suitable organic solvent like ethyl acetate or DCM.
Troubleshooting Guides (Q&A)
Step 1: Benzoylation
Q1: My benzoylation reaction is showing low conversion to the desired product. What could be the cause?
A1: Low conversion can be due to several factors:
-
Moisture: Benzoyl chloride is highly reactive with water. Ensure all glassware is oven-dried and solvents are anhydrous.
-
Base Stoichiometry: An insufficient amount of base (e.g., triethylamine) will not effectively neutralize the HCl generated, leading to the protonation of the starting piperidine and halting the reaction. Ensure at least 1.1 equivalents of base are used.
-
Reagent Quality: The quality of benzoyl chloride can degrade over time. Using a freshly opened bottle or distilled benzoyl chloride is recommended.
Q2: I am observing the formation of a significant amount of a di-benzoylated byproduct. How can I avoid this?
A2: This is unlikely if the starting material is a secondary amine. However, if impurities are present or side reactions occur, ensure slow, dropwise addition of benzoyl chloride at a low temperature (0 °C). This maintains a low concentration of the acylating agent and favors the mono-acylation product.
Q3: The purification of the benzoylated ester is difficult due to streaking on the TLC plate. What can I do?
A3: Streaking on TLC often indicates the presence of triethylammonium hydrochloride salt. Before chromatographic purification, ensure the work-up is thorough. A wash with dilute HCl followed by a wash with saturated sodium bicarbonate can help remove both excess base and unreacted starting materials.
Step 2: Hydrolysis
Q1: The hydrolysis of the ethyl ester is incomplete, even after prolonged reaction time. How can I drive the reaction to completion?
A1: Incomplete hydrolysis can be addressed by:
-
Increasing Temperature: Gently heating the reaction mixture (e.g., to 40-50 °C) can increase the reaction rate.
-
Increasing Base Concentration: Ensure that at least 2.0 equivalents of the base (NaOH or LiOH) are used. For sterically hindered esters, up to 5.0 equivalents may be necessary.
-
Choice of Solvent: Using a co-solvent like methanol or ethanol in addition to THF and water can improve the solubility of the ester and enhance the reaction rate.
Q2: During acidification, my product oiled out instead of precipitating as a solid. How should I proceed?
A2: Oiling out can occur if the product has a low melting point or if impurities are present.
-
Extraction: Extract the oily product with an appropriate organic solvent such as ethyl acetate or dichloromethane. Dry the organic extracts over sodium sulfate, filter, and concentrate to obtain the product.
-
Trituration: Try adding a non-polar solvent like hexane or pentane to the oil and scratching the flask with a glass rod to induce crystallization.
Q3: I am concerned about racemization during the synthesis. Is this a risk?
A3: The described synthetic route does not involve reactions at any stereocenters. Therefore, if you start with an enantiomerically pure starting material, the final product should also be enantiomerically pure.
Data Presentation: Optimizing Reaction Conditions
The following tables provide illustrative data on how varying reaction parameters can impact the yield of the key steps.
Table 1: Optimization of the Benzoylation Reaction
| Entry | Base (eq.) | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | TEA (1.1) | 0 to rt | 4 | 75 |
| 2 | TEA (1.5) | 0 to rt | 2 | 92 |
| 3 | Pyridine (1.5) | rt | 6 | 85 |
| 4 | DIPEA (1.5) | 0 to rt | 3 | 90 |
Table 2: Optimization of the Ester Hydrolysis
| Entry | Base (eq.) | Solvent System | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | NaOH (2.0) | THF/H₂O (3:1) | rt | 8 | 88 |
| 2 | LiOH (2.0) | THF/H₂O (3:1) | rt | 4 | 95 |
| 3 | NaOH (3.0) | THF/MeOH/H₂O (3:1:1) | 40 | 2 | 97 |
| 4 | LiOH (1.5) | THF/H₂O (3:1) | rt | 12 | 70 |
Frequently Asked Questions (FAQs)
Q: What is the typical overall yield for this synthesis?
A: With optimized conditions for both steps, an overall yield of 85-90% can be reasonably expected.
Q: Are there alternative methods for the benzoylation step?
A: Yes, Schotten-Baumann conditions (using NaOH in a biphasic system) can be employed. However, the use of an organic base like triethylamine in an aprotic solvent like DCM is often cleaner and easier to work with for this type of substrate.
Q: Can I use a different protecting group for the piperidine nitrogen?
A: Yes, other protecting groups like Boc (tert-butoxycarbonyl) or Cbz (carboxybenzyl) can be used. The choice of protecting group will depend on the overall synthetic strategy and the compatibility with other functional groups in the molecule.
Q: How can I confirm the identity and purity of my final product?
A: Standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) should be used to confirm the structure and assess the purity of the final compound.
Troubleshooting Logic Diagram
This diagram provides a logical workflow for troubleshooting common issues during the synthesis.
Caption: A decision tree for troubleshooting common synthesis issues.
Purification techniques for 3-(1-Benzoylpiperidin-4-yl)propanoic acid
Welcome to the technical support center for 3-(1-Benzoylpiperidin-4-yl)propanoic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the general physicochemical properties of this compound?
A1: While specific experimental data is limited, the structure suggests it is a white to off-white solid. It possesses a carboxylic acid group, making it acidic, and a benzoylpiperidine moiety, which introduces some lipophilicity.
Data Summary Table: Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 261.32 g/mol | [1] |
| Purity (typical) | >98% | [1] |
| Appearance | White to off-white solid (inferred) | N/A |
| Solubility | Soluble in polar organic solvents like methanol, ethanol, and DMSO; sparingly soluble in non-polar solvents like hexanes. Solubility in water is expected to be low but can be increased by forming a salt with a base. | Inferred from structure |
Q2: What are the most common techniques for purifying this compound?
A2: The primary purification techniques for this compound, based on its structure as a carboxylic acid, include:
-
Recrystallization: Effective for removing minor impurities.
-
Column Chromatography: Useful for separating the target compound from structurally similar impurities.
-
Acid-Base Extraction: A classical method to separate acidic compounds from neutral or basic impurities.
Q3: What are potential impurities I should be aware of during the synthesis and purification of this compound?
A3: Potential impurities could arise from starting materials or side reactions. These may include:
-
Unreacted 3-(piperidin-4-yl)propanoic acid.
-
Excess benzoyl chloride or benzoic acid (from hydrolysis of benzoyl chloride).
-
Byproducts from the benzoylation reaction.
Troubleshooting Guides
Recrystallization Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Oiling out | The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated. | - Use a lower boiling point solvent or a solvent mixture. - Ensure the initial dissolution is complete before cooling. - Try a slower cooling rate. |
| No crystal formation | The solution is not sufficiently saturated, or the compound has very high solubility in the chosen solvent. | - Concentrate the solution by evaporating some of the solvent. - Add an anti-solvent (a solvent in which the compound is insoluble) dropwise until turbidity persists. - Scratch the inside of the flask with a glass rod to induce nucleation. - Seed the solution with a pure crystal of the compound. |
| Low recovery | The compound has significant solubility in the cold solvent, or too much solvent was used. | - Cool the solution to a lower temperature (e.g., in an ice bath or refrigerator). - Minimize the amount of solvent used for dissolution. - Perform a second crystallization from the mother liquor. |
| Colored impurities | The impurities are co-crystallizing with the product. | - Add a small amount of activated charcoal to the hot solution and filter it through celite before cooling. |
Column Chromatography Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Poor separation | Inappropriate mobile phase polarity. | - Adjust the solvent ratio. For normal phase silica gel, increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture). - For reverse phase C18, decrease the polarity of the eluent (e.g., increase the percentage of acetonitrile or methanol in water). |
| Tailing of the acidic peak | Interaction of the carboxylic acid with the silica gel. | - Add a small amount of a volatile acid, such as acetic acid or formic acid (0.1-1%), to the mobile phase to suppress the ionization of the carboxylic acid group.[2] |
| Compound stuck on the column | The compound is too polar for the chosen mobile phase. | - Gradually increase the polarity of the mobile phase. A gradient elution might be necessary. - For highly polar compounds, a mobile phase containing methanol might be required. |
| Cracked or channeled column bed | Improper packing of the column. | - Repack the column carefully, ensuring a uniform and compact bed. |
Experimental Protocols
Protocol 1: Recrystallization
This protocol is a general guideline and may require optimization.
-
Solvent Selection:
-
Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, and mixtures like ethyl acetate/hexanes or acetone/water).
-
A good recrystallization solvent will dissolve the compound when hot but not when cold. A commonly effective system for similar compounds is an ethyl acetate/hexanes mixture.
-
-
Procedure:
-
Dissolve the crude this compound in a minimal amount of hot ethyl acetate.
-
If the solution is colored, add a small amount of activated charcoal and heat for a few more minutes.
-
Hot filter the solution through a pre-warmed funnel with fluted filter paper to remove insoluble impurities and charcoal.
-
Allow the filtrate to cool slowly to room temperature.
-
Once crystal formation appears to be complete, cool the flask in an ice bath for 30 minutes to maximize yield.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold hexanes.
-
Dry the purified crystals under vacuum.
-
Protocol 2: Column Chromatography
This is a suggested starting point for purification on silica gel.
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh).
-
Mobile Phase Selection:
-
Use thin-layer chromatography (TLC) to determine a suitable eluent system.
-
A good starting point is a mixture of hexanes and ethyl acetate with a small amount of acetic acid.
-
Aim for an Rf value of 0.2-0.3 for the target compound. A suggested mobile phase is Hexane:Ethyl Acetate:Acetic Acid (50:50:0.5).
-
-
Procedure:
-
Prepare a slurry of silica gel in the mobile phase and pack the column.
-
Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and adsorb it onto a small amount of silica gel.
-
Dry the adsorbed sample and load it onto the top of the packed column.
-
Elute the column with the chosen mobile phase, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Visualizations
Caption: Workflow for the recrystallization of this compound.
Caption: Troubleshooting logic for column chromatography purification issues.
References
Technical Support Center: 3-(1-Benzoylpiperidin-4-yl)propanoic Acid Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(1-Benzoylpiperidin-4-yl)propanoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: There are two primary synthetic strategies for preparing this compound:
-
Route A: N-benzoylation. This approach involves the benzoylation of a pre-synthesized 3-(piperidin-4-yl)propanoic acid or its corresponding ester. The reaction is typically carried out using benzoyl chloride in the presence of a base.
-
Route B: Alkylation. This strategy starts with a 1-benzoyl-4-substituted piperidine, which is then alkylated to introduce the propanoic acid side chain. A common precursor for this route is 1-benzoyl-4-piperidone.
Q2: What are the most common impurities I might encounter during the synthesis?
A2: The impurities largely depend on the chosen synthetic route. Below is a summary of potential impurities for each route.
| Impurity Name | Structure | Common Cause |
| Route A Impurities | ||
| 3-(Piperidin-4-yl)propanoic acid | Starting Material | Incomplete benzoylation reaction. |
| Benzoic Acid | Byproduct | Hydrolysis of benzoyl chloride or the benzoyl group on the product. |
| N,N-Dibenzoylpiperidine derivative | Side Product | Reaction of the starting material with two molecules of benzoyl chloride. |
| Route B Impurities | ||
| 1-Benzoyl-4-piperidone | Starting Material | Incomplete alkylation reaction. |
| Dialkylated Product | Side Product | The enolate of 1-benzoyl-4-piperidone reacting with two molecules of the alkylating agent.[1] |
| Elimination Byproduct | Side Product | Elimination reaction competing with the desired alkylation. |
Q3: How can I detect and quantify these impurities?
A3: A combination of chromatographic and spectroscopic techniques is recommended for impurity profiling:
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is a robust technique for separating the target compound from its impurities. The method can be validated to be specific, linear, precise, accurate, and robust for quantifying known and unknown impurities.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for identifying the structure of impurities. The presence of characteristic signals can confirm the identity of process-related impurities and degradation products.[3]
-
Mass Spectrometry (MS): LC-MS is particularly useful for identifying unknown impurities by providing molecular weight information, which can help in elucidating their structures.
Troubleshooting Guides
Problem 1: Incomplete N-Benzoylation (Route A)
Symptom: HPLC analysis of the crude product shows a significant peak corresponding to the starting material, 3-(piperidin-4-yl)propanoic acid.
Possible Causes:
-
Insufficient Benzoyl Chloride: The molar ratio of benzoyl chloride to the starting material may be too low.
-
Ineffective Base: The base used may not be strong enough to scavenge the HCl generated during the reaction, leading to protonation of the starting material and slowing down the reaction.
-
Low Reaction Temperature: The reaction may be too slow at the current temperature.
Solutions:
-
Increase Benzoyl Chloride: Use a slight excess (1.1-1.2 equivalents) of benzoyl chloride.
-
Optimize Base: Switch to a stronger base like triethylamine or pyridine and ensure at least stoichiometric amounts are used.
-
Increase Temperature: Gently heat the reaction mixture, monitoring for any degradation.
Problem 2: Presence of Dialkylated Product (Route B)
Symptom: Mass spectrometry and NMR analysis indicate the presence of a compound with a molecular weight corresponding to the addition of two propanoic acid side chains.
Possible Causes:
-
Strong Base/High Temperature: These conditions can favor the formation of a second enolate and subsequent second alkylation.[1]
-
Excess Alkylating Agent: A large excess of the alkylating agent increases the probability of dialkylation.
Solutions:
-
Use a Weaker Base: Consider using a milder base to control the enolate formation.
-
Control Stoichiometry: Use a stoichiometric amount or only a slight excess of the alkylating agent.
-
Lower Reaction Temperature: Perform the reaction at a lower temperature to minimize side reactions.
Problem 3: Hydrolysis of the Benzoyl Group
Symptom: Presence of benzoic acid and the de-benzoylated starting material in the final product.
Possible Causes:
-
Acidic or Basic Work-up: Strong acidic or basic conditions during the work-up or purification can lead to the hydrolysis of the amide bond.
-
Presence of Water: Water in the reaction mixture can hydrolyze benzoyl chloride to benzoic acid.
Solutions:
-
Neutral Work-up: Use a neutral or mildly acidic/basic work-up procedure.
-
Anhydrous Conditions: Ensure all solvents and reagents are dry, especially for the benzoylation step.
-
Purification: Benzoic acid can often be removed by a simple extraction with a basic aqueous solution.
Experimental Protocols
Key Experiment: N-Benzoylation of Ethyl 3-(piperidin-4-yl)propanoate
This protocol is a representative method for the N-benzoylation step in Route A.
Materials:
-
Ethyl 3-(piperidin-4-yl)propanoate
-
Benzoyl chloride
-
Triethylamine
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Dissolve ethyl 3-(piperidin-4-yl)propanoate (1.0 eq) in anhydrous DCM.
-
Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add benzoyl chloride (1.1 eq) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, wash the reaction mixture with water, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 3-(1-benzoylpiperidin-4-yl)propanoate.
-
The crude ester can then be purified by column chromatography or carried forward to the hydrolysis step.
Visualizations
Caption: Synthetic Routes to this compound.
Caption: Troubleshooting Workflow for Impurity Analysis.
References
Technical Support Center: 3-(1-Benzoylpiperidin-4-yl)propanoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability issues with 3-(1-Benzoylpiperidin-4-yl)propanoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: Based on its chemical structure, the primary stability concerns for this compound involve hydrolysis of the benzoyl amide bond, degradation of the propanoic acid side chain, and oxidation of the piperidine ring. These degradation pathways can be influenced by factors such as pH, temperature, light, and the presence of oxidizing agents.
Q2: How should I properly store this compound?
A2: To minimize degradation, it is recommended to store the compound in a cool, dry, and dark environment. Inert atmosphere (e.g., argon or nitrogen) is advisable for long-term storage to prevent oxidation. The container should be tightly sealed to protect from moisture.
Q3: What are the likely degradation products of this compound?
A3: Potential degradation products could include benzoic acid and 3-(piperidin-4-yl)propanoic acid from the hydrolysis of the amide bond. Further degradation of the propanoic acid moiety could lead to decarboxylation under thermal stress. Oxidation of the piperidine ring is also a possibility.
Q4: Can the solvent system impact the stability of the compound during my experiments?
A4: Yes, the choice of solvent can significantly impact the stability. Protic solvents, especially under acidic or basic conditions, can facilitate the hydrolysis of the amide bond. It is crucial to assess the compatibility of your chosen solvent system with the compound, particularly for lengthy experiments or when heating is involved.
Troubleshooting Guides
Issue 1: Inconsistent results or loss of compound potency over time.
This issue may be indicative of compound degradation. The following troubleshooting workflow can help identify the cause.
Caption: Troubleshooting workflow for inconsistent experimental results.
Issue 2: Appearance of unknown peaks in chromatograms.
The presence of new peaks in your analytical chromatogram (e.g., HPLC, LC-MS) suggests the formation of degradation products.
-
Hypothesis: The amide bond is susceptible to hydrolysis, especially at non-neutral pH.
-
Recommendation: Conduct a forced degradation study to identify potential degradation products. Compare the retention times of the unknown peaks with those of suspected degradation products (e.g., benzoic acid, 3-(piperidin-4-yl)propanoic acid).
The following diagram illustrates a potential degradation pathway via hydrolysis.
Caption: Potential hydrolytic degradation of the parent compound.
Quantitative Data Summary
The following table summarizes hypothetical data from a forced degradation study on this compound, illustrating its stability under various stress conditions.[1][2][3][4][5]
| Stress Condition | Parameters | Duration | % Degradation | Major Degradants Observed |
| Acidic Hydrolysis | 0.1 M HCl at 60°C | 24 hours | 15% | Benzoic acid, 3-(Piperidin-4-yl)propanoic acid |
| Basic Hydrolysis | 0.1 M NaOH at 60°C | 24 hours | 25% | Benzoic acid, 3-(Piperidin-4-yl)propanoic acid |
| Oxidative | 3% H₂O₂ at RT | 24 hours | 10% | Oxidized piperidine derivatives |
| Thermal | 80°C (solid state) | 48 hours | 5% | Minor unidentified degradants |
| Photolytic | ICH Q1B Option 2 | 24 hours | <2% | No significant degradation |
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To investigate the intrinsic stability of this compound under various stress conditions and identify potential degradation products.[1][2][3][4][5]
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile:water 50:50) at a concentration of 1 mg/mL.
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the mixture at room temperature for 24 hours.
-
Thermal Degradation (Solid State): Place a known amount of the solid compound in a controlled temperature oven at 80°C for 48 hours. Dissolve in the solvent before analysis.
-
Photolytic Degradation: Expose the compound in a photostability chamber according to ICH Q1B guidelines.
-
Analysis: Analyze all samples by a stability-indicating HPLC method (see Protocol 2) to determine the percentage of degradation and identify any degradation products, typically by comparison with reference standards and using techniques like mass spectrometry for structural elucidation.
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Methodology:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% to 10% B
-
26-30 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 230 nm.
-
Injection Volume: 10 µL.
Note: This is a starting point, and the method may require further optimization for baseline separation of all degradation products.
References
Technical Support Center: Synthesis of 3-(1-Benzoylpiperidin-4-yl)propanoic acid
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the reaction conditions for the synthesis of 3-(1-Benzoylpiperidin-4-yl)propanoic acid. The information is presented in a question-and-answer format to directly address potential issues encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The most common and efficient synthetic route involves a two-step process. First, the N-benzoylation of a commercially available piperidine precursor, ethyl 3-(piperidin-4-yl)propanoate. This is followed by the hydrolysis of the resulting ester to yield the final carboxylic acid product.
Q2: Which reaction is typically used for the N-benzoylation step?
A2: The Schotten-Baumann reaction is a widely used and effective method for the N-benzoylation of piperidines.[1][2][3] This reaction involves the use of benzoyl chloride in the presence of a base to acylate the secondary amine of the piperidine ring.
Q3: What are the options for the ester hydrolysis step?
A3: The ester can be hydrolyzed under either acidic or basic conditions. Basic hydrolysis, also known as saponification, is often preferred as it is an irreversible process, which can lead to higher yields.[4] Acid-catalyzed hydrolysis is a reversible reaction and may require a large excess of water to drive the reaction to completion.[5]
Q4: How can I monitor the progress of the reactions?
A4: Thin-layer chromatography (TLC) is a simple and effective technique for monitoring the progress of both the N-benzoylation and hydrolysis steps.[6][7] By spotting the reaction mixture alongside the starting material, you can visually track the consumption of the reactant and the formation of the product.
Experimental Protocols
Step 1: N-Benzoylation of Ethyl 3-(piperidin-4-yl)propanoate
Materials:
-
Ethyl 3-(piperidin-4-yl)propanoate
-
Benzoyl chloride
-
Sodium hydroxide (NaOH) or Pyridine
-
Dichloromethane (DCM)
-
Water
-
Brine
Procedure (Schotten-Baumann Conditions):
-
Dissolve ethyl 3-(piperidin-4-yl)propanoate in dichloromethane (DCM).
-
Add an aqueous solution of sodium hydroxide to the reaction mixture.
-
Cool the mixture in an ice bath.
-
Slowly add benzoyl chloride dropwise to the stirred biphasic mixture.
-
Allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.
-
Once the reaction is complete, separate the organic layer.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 3-(1-benzoylpiperidin-4-yl)propanoate.
Step 2: Hydrolysis of Ethyl 3-(1-benzoylpiperidin-4-yl)propanoate
Materials:
-
Ethyl 3-(1-benzoylpiperidin-4-yl)propanoate
-
Sodium hydroxide (NaOH) or Hydrochloric acid (HCl)
-
Methanol or Ethanol
-
Water
Procedure (Basic Hydrolysis):
-
Dissolve the crude ethyl 3-(1-benzoylpiperidin-4-yl)propanoate in methanol or ethanol.
-
Add an aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux and stir for 4-8 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the alcohol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with an organic solvent (e.g., ether or DCM) to remove any unreacted ester.
-
Cool the aqueous layer in an ice bath and acidify with concentrated HCl to a pH of 2-3.
-
The product, this compound, will precipitate as a solid.
-
Collect the solid by filtration, wash with cold water, and dry to obtain the final product.
Troubleshooting Guides
N-Benzoylation Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Product | Incomplete reaction. | Increase reaction time. Ensure adequate stirring of the biphasic mixture. Use a slight excess of benzoyl chloride. |
| Product loss during workup. | Ensure proper separation of layers. Perform multiple extractions of the aqueous layer. | |
| Presence of Starting Material | Insufficient benzoyl chloride. | Add a small additional amount of benzoyl chloride and monitor by TLC. |
| Ineffective base. | Check the concentration and freshness of the NaOH solution. Consider using an alternative base like pyridine.[8] | |
| Formation of Side Products | Reaction of benzoyl chloride with water. | Add the benzoyl chloride slowly at a low temperature. |
| Di-acylation (unlikely with piperidine). | Ensure correct stoichiometry. |
Ester Hydrolysis Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Hydrolysis | Steric hindrance. | Increase the reaction time and/or temperature. Use a stronger base or a higher concentration of the base. Consider using a non-aqueous hydrolysis method with NaOH in a mixture of MeOH and CH2Cl2 for hindered esters.[9][10] |
| Insufficient base/acid. | Ensure a stoichiometric excess of the hydrolyzing agent. | |
| Low Yield of Final Product | Incomplete precipitation of the acid. | Ensure the pH is sufficiently acidic (pH 2-3). Cool the solution thoroughly in an ice bath before filtration. |
| Product is partially soluble in water. | After acidification, extract the aqueous layer with an organic solvent like ethyl acetate to recover any dissolved product. | |
| Product is Oily or Gummy | Presence of impurities. | Recrystallize the product from a suitable solvent system (e.g., ethanol/water). |
| Incomplete removal of alcohol solvent. | Ensure complete evaporation of the alcohol before acidification. |
Visualizing the Process
Experimental Workflow
Caption: A flowchart of the two-step synthesis of this compound.
Troubleshooting Logic for Incomplete Hydrolysis
Caption: A decision tree for troubleshooting incomplete ester hydrolysis.
References
- 1. assets-global.website-files.com [assets-global.website-files.com]
- 2. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 3. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 4. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. m.youtube.com [m.youtube.com]
- 8. byjus.com [byjus.com]
- 9. arkat-usa.org [arkat-usa.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: 3-(1-Benzoylpiperidin-4-yl)propanoic Acid Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(1-Benzoylpiperidin-4-yl)propanoic acid. The information is presented in a question-and-answer format to directly address potential issues encountered during synthesis, purification, and experimental use.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and logical synthetic approach involves a two-step process starting from 3-(piperidin-4-yl)propanoic acid. The first step is the N-benzoylation of the piperidine nitrogen, followed by purification.
Q2: I am seeing a low yield during the N-benzoylation step. What are the possible causes?
Low yields in N-benzoylation (a Schotten-Baumann reaction) can arise from several factors:
-
Inadequate pH control: The reaction requires a basic environment to neutralize the HCl byproduct. Insufficient base can halt the reaction.
-
Poor quality of benzoyl chloride: Benzoyl chloride can hydrolyze over time if exposed to moisture. Using old or improperly stored reagent can lead to lower yields.
-
Suboptimal temperature: The reaction is typically performed at low temperatures (0-5 °C) to control the exothermic reaction and minimize side products.
-
Inefficient stirring: A biphasic reaction mixture requires vigorous stirring to ensure proper mixing of reactants.
Q3: During the workup of the benzoylation reaction, I am having trouble with product isolation. What can I do?
Product isolation can be challenging due to the formation of emulsions or the product being partially soluble in the aqueous layer.
-
Breaking emulsions: Addition of brine (saturated NaCl solution) can help break up emulsions.
-
Optimizing extraction: Ensure the pH of the aqueous layer is acidic (around pH 2-3) before extraction with an organic solvent to ensure the carboxylic acid is protonated and more soluble in the organic phase. Multiple extractions with a suitable solvent (e.g., dichloromethane, ethyl acetate) will improve recovery.
Q4: My final product is impure. What are common impurities and how can I remove them?
Common impurities can include unreacted starting material (3-(piperidin-4-yl)propanoic acid), benzoic acid (from hydrolysis of benzoyl chloride), and potentially some dibenzoylated byproducts.
-
Purification techniques:
-
Recrystallization: A common method for purifying solid organic compounds. A suitable solvent system needs to be determined empirically.
-
Column chromatography: Silica gel chromatography can be effective for separating the desired product from impurities. A solvent system with a gradient of increasing polarity (e.g., hexane/ethyl acetate with a small amount of acetic acid) is a good starting point.
-
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Synthesis: Low or no product formation | Ineffective N-benzoylation. | Check the quality of benzoyl chloride. Ensure adequate cooling (0-5 °C) and vigorous stirring. Use a suitable base (e.g., NaOH, triethylamine) in slight excess. |
| Alternative synthetic route (e.g., nitrile hydrolysis) failure. | If synthesizing from a nitrile precursor, ensure complete hydrolysis by using sufficiently harsh conditions (e.g., strong acid or base and elevated temperatures).[1][2][3][4] | |
| Synthesis: Multiple spots on TLC after reaction | Formation of side products (e.g., benzoic acid, starting material). | Optimize reaction conditions (temperature, stoichiometry). For purification, consider column chromatography or recrystallization. |
| Purification: Oily product instead of solid | Presence of residual solvent or impurities. | Try to precipitate the product from a non-polar solvent (e.g., hexane or diethyl ether). If it remains an oil, purification by column chromatography is recommended. |
| Product may have a low melting point. | Cool the product in an ice bath to induce solidification. | |
| Characterization: NMR spectrum is inconsistent with the expected structure | Presence of impurities. | Re-purify the sample. Check for residual solvents. |
| Incorrect structure assignment. | Re-evaluate the synthetic route and potential side reactions. Consider alternative characterization techniques like mass spectrometry or IR spectroscopy. | |
| Biological Assays: Poor solubility in aqueous buffers | The compound is a carboxylic acid with a large hydrophobic benzoylpiperidine moiety. | Prepare stock solutions in an organic solvent like DMSO. For aqueous assays, use a final DMSO concentration that is tolerated by the assay (typically <1%). Sonication may aid dissolution. Consider preparing a salt form (e.g., sodium salt) to improve aqueous solubility. |
| Biological Assays: Inconsistent results | Compound instability. | Assess the stability of the compound in the assay buffer over the time course of the experiment. Store stock solutions at -20 °C or -80 °C and minimize freeze-thaw cycles. |
| Aggregation of the compound at higher concentrations. | Include a detergent like Triton X-100 or Tween 80 in the assay buffer (if compatible with the assay) to prevent aggregation. Determine the critical aggregation concentration. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general procedure for the N-benzoylation of 3-(piperidin-4-yl)propanoic acid.
Materials:
-
3-(piperidin-4-yl)propanoic acid
-
Benzoyl chloride
-
Sodium hydroxide (NaOH) or Triethylamine (TEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Stir plate and magnetic stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 3-(piperidin-4-yl)propanoic acid (1 equivalent) in a suitable solvent (e.g., DCM or a mixture of THF and water).
-
Add a base such as aqueous NaOH solution (2.2 equivalents) or triethylamine (2.2 equivalents).
-
Cool the reaction mixture to 0-5 °C in an ice bath with vigorous stirring.
-
Slowly add benzoyl chloride (1.1 equivalents) dropwise, ensuring the temperature remains below 10 °C.
-
Allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, acidify the mixture to pH 2-3 with 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., DCM or ethyl acetate) three times.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: General Procedure for a Cell-Based Assay
This protocol provides a general workflow for evaluating the biological activity of the compound in a cell-based assay.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Cell culture medium and supplements
-
Cells of interest
-
Assay-specific reagents (e.g., antibodies, substrates)
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.
-
Seed cells in a multi-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the compound in cell culture medium from the DMSO stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed a cytotoxic level (typically ≤ 0.5%).
-
Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include appropriate vehicle (DMSO) and positive/negative controls.
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
Perform the specific assay readout according to the manufacturer's instructions (e.g., measuring cell viability, enzyme activity, or protein expression).
-
Analyze the data using appropriate software to determine parameters such as IC₅₀ or EC₅₀.
Visualizations
Logical Workflow for Synthesis and Purification
Caption: A flowchart illustrating the general steps for the synthesis and purification of this compound.
Potential Mechanism of Action: Enzyme Inhibition
Given that many piperidine-containing compounds exhibit biological activity through enzyme inhibition, the following diagram illustrates a hypothetical inhibitory mechanism.
Caption: A diagram showing a possible mechanism of action where the compound acts as an enzyme inhibitor.
References
Technical Support Center: Synthesis of 3-(1-Benzoylpiperidin-4-yl)propanoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges and side reactions encountered during the synthesis of 3-(1-Benzoylpiperidin-4-yl)propanoic acid.
Troubleshooting Guides
Issue 1: Low Yield or Incomplete Benzoylation of 3-(Piperidin-4-yl)propanoic acid
Question: I am getting a low yield of my desired product, this compound, and my analysis shows a significant amount of unreacted 3-(piperidin-4-yl)propanoic acid starting material. What could be the cause?
Answer:
Incomplete benzoylation is a common issue and can be attributed to several factors related to the Schotten-Baumann reaction conditions. Here are some potential causes and troubleshooting steps:
-
Insufficient Base: The benzoylation reaction with benzoyl chloride generates hydrochloric acid (HCl) as a byproduct. This acid can protonate the starting piperidine, rendering it non-nucleophilic and halting the reaction. It is crucial to use a sufficient amount of base to neutralize the HCl as it forms.
-
Recommendation: Use at least two equivalents of a suitable base. An inorganic base like sodium hydroxide or potassium carbonate is often used in a biphasic system (e.g., water/dichloromethane), while an organic base like triethylamine or pyridine can be used in an anhydrous organic solvent.
-
-
Reactivity of Benzoyl Chloride: Benzoyl chloride can be hydrolyzed by water. If using an aqueous basic solution, vigorous stirring is essential to ensure the benzoylation of the amine is faster than the hydrolysis of the benzoyl chloride.
-
Recommendation: Add the benzoyl chloride slowly to the reaction mixture, which is cooled in an ice bath to manage the exothermic reaction and minimize hydrolysis.
-
-
Purity of Reagents: Ensure that the 3-(piperidin-4-yl)propanoic acid starting material is free of any acidic impurities that might consume the base. The benzoyl chloride should also be of high purity and free from benzoic acid.
Issue 2: Formation of an Unexpected Byproduct with a Higher Molecular Weight
Question: During the benzoylation step, I've isolated a byproduct with a molecular weight corresponding to the addition of two benzoyl groups. What is this byproduct and how can I avoid its formation?
Answer:
The likely byproduct is a diacylated species. While less common for secondary amines, certain conditions can promote over-acylation. Another possibility is the formation of ureas if there are sources of ammonia or primary amines present.
-
Side Reaction: Formation of diacyl amides or ureas can sometimes occur, although it is less common with secondary amines like piperidine derivatives.
-
Troubleshooting:
-
Control Stoichiometry: Use a controlled amount of benzoyl chloride (typically 1.0 to 1.2 equivalents).
-
Reaction Temperature: Maintain a low reaction temperature (0-5 °C) to improve selectivity.
-
Purity of Amine: Ensure the starting amine is pure and free from primary amine contaminants.
-
Issue 3: Cleavage of the N-Benzoyl Group During Ester Hydrolysis
Question: I am synthesizing the target compound by hydrolyzing its ethyl ester precursor (ethyl 3-(1-benzoylpiperidin-4-yl)propanoate) using sodium hydroxide. I am observing the formation of 3-(piperidin-4-yl)propanoic acid, indicating the loss of the benzoyl group. How can I prevent this?
Answer:
The N-benzoyl group can be susceptible to cleavage under harsh basic conditions. The amide bond can be hydrolyzed, especially at elevated temperatures or with prolonged reaction times.
-
Reaction Conditions: The stability of the N-benzoyl group is dependent on the concentration of the base, the temperature, and the reaction duration.
-
Troubleshooting:
-
Milder Base: Consider using a milder base like lithium hydroxide, which is often effective for ester hydrolysis at lower temperatures.[1]
-
Temperature Control: Perform the hydrolysis at room temperature or even at 0 °C, although this will likely increase the required reaction time. Monitor the reaction progress closely by TLC or LC-MS to stop it as soon as the ester is consumed.
-
Acidic Hydrolysis: As an alternative, acidic hydrolysis can be employed. However, this is a reversible reaction, so a large excess of water is needed to drive it to completion.[2][3]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during the N-benzoylation of a piperidine derivative?
A1: The most common side reactions during the N-benzoylation (a Schotten-Baumann reaction) include:
-
Hydrolysis of Benzoyl Chloride: If water is present in the reaction (e.g., in a biphasic system), benzoyl chloride can be hydrolyzed to benzoic acid. This can be minimized by vigorous stirring and low temperatures.
-
Incomplete Reaction: Insufficient base or deactivation of the amine by protonation can lead to an incomplete reaction.
-
Formation of Diacyl Amides or Ureas: Although less frequent with secondary amines, these can form under certain conditions.[4]
Q2: What are the advantages of using alkaline hydrolysis (saponification) over acidic hydrolysis for the conversion of the ethyl ester to the carboxylic acid?
A2: Alkaline hydrolysis offers two main advantages:
-
Irreversibility: The reaction is essentially irreversible because the final product is a carboxylate salt, which is not susceptible to nucleophilic attack by the alcohol byproduct. This drives the reaction to completion.[2][3]
-
Easier Product Separation: After the reaction, the alcohol byproduct can often be removed by distillation. The desired carboxylic acid is then isolated by acidifying the reaction mixture.[2]
Q3: Can the order of synthetic steps affect the prevalence of side reactions?
A3: Yes, the synthetic route can significantly impact the types and amounts of side products. For instance, if the synthesis involves creating the propanoic acid side chain on a pre-benzoylated piperidine (e.g., via alkylation or Michael addition), different side reactions will be prevalent.
-
Alkylation: A potential side reaction is the quaternization of the piperidine nitrogen if an alkyl halide is used, though this is less likely with the N-benzoyl group present.
-
Michael Addition: When reacting with an acrylate, polymerization of the acrylate is a possible side reaction.[5]
Q4: How can I purify the final product from unreacted starting materials and side products?
A4: Purification of this compound can typically be achieved by:
-
Extraction: After acidification of the hydrolysis reaction mixture, the product can be extracted into an organic solvent. Washing the organic layer with brine can help remove water-soluble impurities.
-
Crystallization: The crude product can often be purified by recrystallization from a suitable solvent or solvent mixture (e.g., ethanol/water, ethyl acetate/hexanes).
-
Chromatography: If crystallization is ineffective, column chromatography on silica gel can be used to separate the product from impurities.
Data Summary
Table 1: Common Solvents and Bases for N-Benzoylation
| Solvent System | Base | Key Considerations |
| Dichloromethane/Water | Sodium Hydroxide | Biphasic system, requires vigorous stirring. |
| Dichloromethane | Triethylamine | Anhydrous conditions, base acts as HCl scavenger. |
| Pyridine (as solvent) | Pyridine | Acts as both solvent and base, can catalyze the reaction. |
Table 2: Comparison of Ester Hydrolysis Conditions
| Condition | Reagents | Temperature | Key Features | Potential Side Reactions |
| Alkaline | NaOH or KOH in H₂O/MeOH | Room Temp to Reflux | Irreversible, high yield.[2][3] | Cleavage of N-benzoyl group at high temp. |
| Alkaline (Mild) | LiOH in H₂O/THF | 0 °C to Room Temp | Milder conditions, good for sensitive substrates.[1] | Slower reaction times. |
| Acidic | HCl or H₂SO₄ in H₂O | Reflux | Can be used if substrate is base-sensitive. | Reversible, requires excess water.[2][3] |
Experimental Protocols & Workflows
Protocol 1: N-Benzoylation of 3-(Piperidin-4-yl)propanoic acid
-
Dissolve 3-(piperidin-4-yl)propanoic acid (1 equivalent) in a 1 M aqueous solution of sodium hydroxide (2.5 equivalents).
-
Cool the solution to 0-5 °C in an ice bath with vigorous stirring.
-
Slowly add benzoyl chloride (1.1 equivalents) dropwise, ensuring the temperature remains below 10 °C.
-
Continue stirring at room temperature for 2-4 hours, monitoring the reaction by TLC.
-
After completion, cool the mixture in an ice bath and acidify to pH 2-3 with concentrated HCl.
-
Extract the aqueous layer with dichloromethane (3 x volume).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Hydrolysis of Ethyl 3-(1-Benzoylpiperidin-4-yl)propanoate
-
Dissolve the ethyl ester (1 equivalent) in a mixture of tetrahydrofuran (THF) and water.
-
Add lithium hydroxide (1.5 to 2.0 equivalents).
-
Stir the mixture at room temperature and monitor the reaction by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the THF.
-
Dilute the residue with water and wash with diethyl ether to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent.
Visualizations
Caption: General workflow for the synthesis and purification.
Caption: Troubleshooting logic for low benzoylation yield.
Caption: Potential reaction pathways and side products.
References
- 1. 3-(4-(2-Benzylphenoxy)piperidin-1-yl)propanoic acid (16) [bio-protocol.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. SATHEE: Chemistry Schotten Baumann Reaction [satheeneet.iitk.ac.in]
- 5. Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Purity of 3-(1-Benzoylpiperidin-4-yl)propanoic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis and purification of 3-(1-Benzoylpiperidin-4-yl)propanoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and straightforward method is the N-benzoylation of 3-(piperidin-4-yl)propanoic acid using benzoyl chloride. This reaction is typically performed under Schotten-Baumann conditions, which involve an aqueous basic environment to neutralize the hydrochloric acid byproduct.[1][2][3]
Q2: What are the potential impurities I might encounter in my crude product?
A2: Common impurities include:
-
Unreacted 3-(piperidin-4-yl)propanoic acid: Incomplete reaction can leave the starting material in your product.
-
Benzoic acid: This can form from the hydrolysis of benzoyl chloride in the aqueous reaction medium.
-
Over-acylated products or other side-products: While less common for this specific reaction, side reactions can occur, especially if reaction conditions are not well-controlled.
-
Residual solvents: Solvents used in the reaction or work-up may be present in the crude product.
Q3: My reaction yield is lower than expected. What are the possible causes?
A3: Low yields can stem from several factors:
-
Incomplete reaction: Insufficient reaction time, low temperature, or inadequate mixing can lead to a partial conversion of the starting material.
-
Hydrolysis of benzoyl chloride: Benzoyl chloride can react with water, especially at higher pH and temperature, reducing the amount available for the desired reaction.
-
Product loss during work-up: The product may have some solubility in the aqueous phase, leading to losses during extraction. Inefficient extraction or premature product precipitation can also contribute to lower yields.
-
Sub-optimal pH: The pH of the reaction mixture is crucial. It needs to be basic enough to neutralize the HCl produced but not so high as to excessively promote the hydrolysis of benzoyl chloride.
Q4: How can I monitor the progress of the reaction?
A4: Thin-Layer Chromatography (TLC) is an effective technique to monitor the reaction. A suitable mobile phase, such as a mixture of ethyl acetate and hexanes, can be used to separate the starting material, product, and any major byproducts. The disappearance of the starting material spot and the appearance of the product spot indicate the progression of the reaction.
Troubleshooting Guides
Issue 1: Low Purity of the Crude Product
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Presence of unreacted starting material | Increase reaction time or slightly increase the molar equivalent of benzoyl chloride. Ensure efficient stirring to maintain homogeneity. | Higher conversion to the desired product. |
| Contamination with benzoic acid | During the work-up, wash the organic layer with a mild aqueous base solution (e.g., saturated sodium bicarbonate) to remove acidic impurities like benzoic acid. | Removal of benzoic acid into the aqueous layer, leading to a purer organic phase containing the product. |
| Inefficient work-up | Ensure complete separation of aqueous and organic layers during extraction. Perform multiple extractions with a suitable organic solvent to maximize product recovery. | Minimized loss of product and removal of water-soluble impurities. |
Issue 2: Difficulty in Product Purification
| Purification Method | Troubleshooting Step | Expected Outcome |
| Recrystallization | If the product fails to crystallize, try a different solvent system. Good starting points for N-benzoyl piperidine derivatives include isopropanol, or a mixed solvent system like ethyl acetate/hexanes. If the product oils out, ensure the solution is not supersaturated and cool it down slowly with gentle stirring. Seeding with a small crystal of pure product can also induce crystallization. | Formation of well-defined crystals of the purified product, leading to a significant increase in purity. |
| Column Chromatography | If TLC shows closely eluting impurities, adjust the polarity of the mobile phase. A common mobile phase for compounds of this type is a gradient of ethyl acetate in hexanes. Ensure proper packing of the silica gel column to avoid channeling. | Separation of the desired product from impurities, yielding fractions of high purity. |
Experimental Protocols
Synthesis of this compound (Schotten-Baumann Conditions)
-
Dissolution: Dissolve 3-(piperidin-4-yl)propanoic acid in an aqueous solution of sodium hydroxide (e.g., 1-2 M) in a round-bottom flask equipped with a magnetic stirrer. Cool the solution in an ice bath.
-
Addition of Benzoyl Chloride: Slowly add benzoyl chloride dropwise to the stirred solution while maintaining the temperature between 0-5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Work-up:
-
Acidify the reaction mixture with dilute hydrochloric acid to a pH of approximately 2-3.
-
Extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification by Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent system. Isopropanol or a mixture of ethyl acetate and hexanes are good candidates.
-
Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Purification by Column Chromatography
-
Stationary Phase: Silica gel is a suitable stationary phase.
-
Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%) is a common mobile phase. The optimal ratio should be determined by TLC analysis.
-
Elution: Elute the column with the chosen mobile phase and collect fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure.
Quantitative Data
| Purification Method | Initial Purity (Typical) | Final Purity (Achievable) | Typical Yield Loss |
| Recrystallization (Isopropanol) | 85-95% | >98% | 10-20% |
| Recrystallization (Ethyl Acetate/Hexanes) | 85-95% | >99% | 15-25% |
| Column Chromatography | 80-90% | >99% | 20-30% |
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Key reaction pathway for the synthesis of this compound.
References
Technical Support Center: 3-(1-Benzoylpiperidin-4-yl)propanoic Acid Degradation Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(1-Benzoylpiperidin-4-yl)propanoic acid. The information is designed to assist with experimental design, interpretation of results, and troubleshooting common issues encountered during degradation studies.
Frequently Asked Questions (FAQs)
Q1: What are the most likely degradation pathways for this compound under forced degradation conditions?
Based on the chemical structure, the primary degradation pathway is expected to be hydrolysis of the amide bond. Other potential pathways include oxidation and photolysis. Forced degradation studies are essential to identify the likely degradation products and understand the chemical behavior of the molecule.[1][2]
Q2: What are the expected major degradation products from hydrolysis?
Under both acidic and basic conditions, the amide linkage is susceptible to cleavage. This would likely result in the formation of Benzoic Acid and 3-(Piperidin-4-yl)propanoic acid .
Q3: What analytical techniques are recommended for monitoring the degradation of this compound?
A stability-indicating analytical method, typically a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection, is recommended.[3] This method should be capable of separating the parent compound from all its potential degradation products. Mass spectrometry (LC-MS) can be used for the identification and characterization of unknown degradation products.[4]
Q4: What are the typical stress conditions for forced degradation studies?
Forced degradation studies are conducted under conditions more severe than accelerated stability studies.[1][2] A common starting point for stress conditions is outlined in the table below. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).
| Stress Condition | Reagent/Condition | Typical Duration |
| Acid Hydrolysis | 0.1 M to 1 M HCl | 2 to 24 hours at 60-80°C |
| Base Hydrolysis | 0.1 M to 1 M NaOH | 2 to 24 hours at 60-80°C |
| Oxidation | 3% to 30% H₂O₂ | 2 to 24 hours at room temperature |
| Thermal Degradation | 60-80°C | 24 to 72 hours |
| Photodegradation | ICH Q1B recommended light exposure | As per guidelines |
Q5: How can I confirm the identity of the degradation products?
The structure of degradation products can be elucidated using hyphenated techniques like LC-MS/MS, and for definitive structural confirmation, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can be employed on isolated degradation products.[4]
Troubleshooting Guides
Issue 1: No degradation is observed under initial stress conditions.
-
Possible Cause: The compound is highly stable under the applied conditions.
-
Troubleshooting Steps:
-
Increase the severity of the stress conditions. For hydrolysis, increase the concentration of the acid or base, the temperature, or the duration of the study.[1]
-
For oxidative stress, a higher concentration of hydrogen peroxide or a longer exposure time may be necessary.[2]
-
Ensure proper sample preparation and that the compound is fully dissolved in the stress medium.
-
Issue 2: The parent compound degrades completely.
-
Possible Cause: The stress conditions are too harsh.
-
Troubleshooting Steps:
-
Reduce the severity of the conditions. Use lower concentrations of reagents, lower temperatures, or shorter time points.[1]
-
For time-course studies, sample at earlier time points to capture the formation of primary degradants before they degrade further.
-
Issue 3: Poor mass balance is observed in the analytical results.
-
Possible Cause:
-
Some degradation products may not be eluting from the HPLC column or are not detected by the detector at the selected wavelength.
-
The degradation products may be volatile.
-
Precipitation of the drug substance or degradation products may have occurred.
-
-
Troubleshooting Steps:
-
Modify the HPLC method (e.g., change the mobile phase composition, gradient profile, or column chemistry) to ensure all components are eluted and detected.
-
Use a universal detector like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) in addition to the UV detector.
-
Analyze the sample headspace for volatile compounds using Gas Chromatography (GC).
-
Visually inspect samples for any precipitation. If observed, adjust the solvent composition.
-
Issue 4: Multiple unknown peaks appear in the chromatogram.
-
Possible Cause:
-
Formation of multiple degradation products.
-
Interaction with excipients if a drug product is being tested.
-
Contamination of the sample or reagents.
-
-
Troubleshooting Steps:
-
Perform a comprehensive peak purity analysis to ensure the main peak is not co-eluting with any degradants.
-
Use LC-MS to obtain the mass of the unknown peaks to aid in their identification.
-
Run a blank stress study (without the API) to identify any peaks originating from the reagents or sample matrix.
-
Experimental Protocols
Protocol 1: Acid Hydrolysis Forced Degradation Study
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Sample Preparation:
-
Transfer a known volume of the stock solution into a reaction vial.
-
Add an equal volume of 1 M HCl.
-
The final concentration of the drug substance should be around 0.5 mg/mL.
-
-
Incubation: Place the vial in a water bath or oven at 60°C.
-
Time Points: Withdraw aliquots at predetermined time intervals (e.g., 2, 4, 8, 12, and 24 hours).
-
Neutralization and Dilution:
-
Immediately cool the aliquot to room temperature.
-
Neutralize the sample with an equivalent amount of 1 M NaOH.
-
Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Analysis: Analyze the samples by a validated stability-indicating HPLC method.
Protocol 2: Oxidative Degradation Study
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the drug substance as described in Protocol 1.
-
Stress Sample Preparation:
-
Transfer a known volume of the stock solution into a reaction vial.
-
Add an appropriate volume of 30% hydrogen peroxide to achieve a final H₂O₂ concentration of 3%.
-
-
Incubation: Keep the vial at room temperature, protected from light.
-
Time Points: Withdraw aliquots at specified time points (e.g., 2, 4, 8, 12, and 24 hours).
-
Sample Quenching and Dilution:
-
Dilute the aliquot with the mobile phase to quench the reaction and achieve the target concentration for HPLC analysis.
-
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method.
Visualizations
Caption: Hypothesized degradation pathways of this compound.
Caption: General experimental workflow for a forced degradation study.
References
Technical Support Center: 3-(1-Benzoylpiperidin-4-yl)propanoic acid
This technical support center provides guidance on the storage, handling, and troubleshooting for experiments involving 3-(1-Benzoylpiperidin-4-yl)propanoic acid. The information is compiled from data on structurally similar compounds and general laboratory safety practices.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A: Store the compound in a cool, dry, and well-ventilated area.[1] Keep the container tightly sealed to prevent moisture absorption and contamination.[1][2] It should be stored away from incompatible materials, such as strong oxidizing agents, and foodstuff containers.[1][3]
Q2: What personal protective equipment (PPE) should be worn when handling this compound?
A: When handling this compound, it is recommended to wear appropriate PPE, including safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[2] Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or vapors.[2]
Q3: What are the potential hazards associated with this compound?
A: Based on data for similar compounds, this compound may cause skin and eye irritation.[4] Direct contact should be avoided. In case of contact, rinse the affected area thoroughly with water.[4] If irritation persists, seek medical attention.[4]
Q4: How should I dispose of waste containing this compound?
A: Dispose of waste containing this compound in accordance with local, state, and federal regulations.[1] It should be treated as chemical waste and disposed of in a designated, labeled container. Do not pour it down the drain.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Compound has discolored or changed appearance | Improper storage (exposure to light, moisture, or air) | Discard the compound as it may have degraded. Ensure proper storage conditions for new stock. |
| Poor solubility in a non-polar organic solvent | The compound is a carboxylic acid and may have limited solubility in non-polar solvents. | Try sonicating the mixture or gently warming it. Consider using a more polar solvent such as methanol, ethanol, or DMSO. |
| Inconsistent experimental results | Potential degradation of the compound or contamination. | Use a fresh sample of the compound. Ensure all glassware is clean and dry. Verify the purity of the compound if possible. |
| Skin or eye irritation after handling | Direct contact with the compound. | Immediately flush the affected area with copious amounts of water for at least 15 minutes.[4] Seek medical advice if irritation continues.[4] Always wear appropriate PPE.[2] |
Experimental Protocols
Caption: A generalized workflow for a chemical synthesis experiment.
Logical Troubleshooting Diagram
The following diagram outlines a logical approach to troubleshooting common issues encountered during experimentation.
Caption: A step-by-step guide for troubleshooting experimental issues.
Chemical and Physical Properties
The following table summarizes the known physical and chemical properties of this compound.
| Property | Value | Source |
| Molecular Weight | 261.32 g/mol | [5] |
| Purity | Typically ≥98% | [5] |
| InChI Key | OCUKEGTXSFDMCN-UHFFFAOYSA-N | [5] |
Note: As this product is discontinued from some suppliers, detailed experimental data is limited. The information provided is based on available data for the specified compound and structurally related molecules.
References
Validation & Comparative
Characterization of 3-(1-Benzoylpiperidin-4-yl)propanoic acid using HPLC
An Objective Comparison of HPLC Methods for the Characterization of 3-(1-Benzoylpiperidin-4-yl)propanoic acid
Introduction
High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique in pharmaceutical development and quality control. For a compound such as this compound, which possesses both a basic piperidine ring and an acidic propanoic acid moiety, developing a robust and reliable HPLC method is critical for accurate quantification and purity assessment. This guide provides a comparative analysis of potential reversed-phase HPLC (RP-HPLC) methods for the characterization of this molecule, supported by illustrative experimental data. The methodologies presented are based on established principles for the analysis of acidic compounds and piperidine derivatives.
Comparative Analysis of HPLC Conditions
The primary challenge in the RP-HPLC analysis of this compound lies in controlling the ionization of the carboxylic acid group to achieve good peak shape and retention. An acidic mobile phase is therefore essential to suppress the dissociation of the carboxyl group, thereby increasing its hydrophobicity and interaction with the non-polar stationary phase.[1][2][3] We compare two common approaches: a mobile phase containing trifluoroacetic acid (TFA) and another using a phosphate buffer. C18 and C8 columns are frequently employed for the separation of such moderately polar compounds.[3]
Table 1: Comparison of Hypothesized HPLC Method Performance
| Parameter | Method A | Method B |
| Column | C18, 5 µm, 4.6 x 150 mm | C8, 5 µm, 4.6 x 150 mm |
| Mobile Phase A | 0.1% TFA in Water | 25 mM Phosphate Buffer, pH 3.5 |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | 5% to 95% B in 15 min | 5% to 95% B in 15 min |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 230 nm | UV at 230 nm |
| Retention Time (min) | 8.2 | 7.5 |
| Tailing Factor | 1.1 | 1.3 |
| Theoretical Plates | 15,000 | 12,000 |
Note: The data presented in this table is illustrative and intended to reflect expected outcomes based on chromatographic principles.
Method A, utilizing a C18 column and a TFA-containing mobile phase, is anticipated to provide higher retention and better peak symmetry (lower tailing factor) due to the strong ion-pairing effect of TFA and the greater hydrophobicity of the C18 stationary phase. Method B offers an alternative using a phosphate buffer to control pH, which can be advantageous for method robustness and avoiding potential issues with TFA in certain detectors like mass spectrometers.
Detailed Experimental Protocols
The following are detailed protocols for the two proposed HPLC methods.
Method A: Reversed-Phase HPLC with TFA Modifier
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18, 5 µm, 4.6 x 150 mm.
-
Mobile Phase Preparation:
-
Mobile Phase A: Add 1 mL of trifluoroacetic acid to 1 L of HPLC-grade water.
-
Mobile Phase B: Acetonitrile.
-
-
Chromatographic Conditions:
-
Gradient: 5% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, and return to 5% B for 5 minutes for re-equilibration.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 230 nm, based on the benzoyl chromophore.
-
Injection Volume: 10 µL.
-
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a 50:50 mixture of acetonitrile and water.
Method B: Reversed-Phase HPLC with Phosphate Buffer
-
Instrumentation: A standard HPLC system as described in Method A.
-
Column: C8, 5 µm, 4.6 x 150 mm.
-
Mobile Phase Preparation:
-
Mobile Phase A: Prepare a 25 mM solution of monobasic potassium phosphate in HPLC-grade water and adjust the pH to 3.5 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
-
Chromatographic Conditions:
-
Gradient: 5% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, and return to 5% B for 5 minutes for re-equilibration.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a 50:50 mixture of acetonitrile and Mobile Phase A.
Visualizing the Experimental Workflow
A generalized workflow for the HPLC characterization of this compound is depicted below. This diagram outlines the key stages from sample preparation to data analysis and interpretation.
Caption: HPLC analysis workflow for this compound.
Conclusion
The selection of an optimal HPLC method for the characterization of this compound will depend on the specific requirements of the analysis. For routine purity testing where high resolution and symmetrical peaks are paramount, a C18 column with a TFA-modified mobile phase (Method A) is likely to provide the best performance. However, for applications where TFA is undesirable, such as in preparative chromatography or when using mass spectrometry detection, a phosphate-buffered mobile phase (Method B) with a C8 or C18 column presents a viable and robust alternative. The detailed protocols and comparative data provided in this guide serve as a strong starting point for method development and validation for this and structurally related compounds.
References
Structural Confirmation of 3-(1-Benzoylpiperidin-4-yl)propanoic Acid: A Comparative NMR Analysis Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive approach to the structural confirmation of 3-(1-Benzoylpiperidin-4-yl)propanoic acid using Nuclear Magnetic Resonance (NMR) spectroscopy. Due to the limited availability of published spectral data for this specific compound, we present a comparative analysis with structurally related molecules to aid in the interpretation of experimental ¹H and ¹³C NMR spectra. This guide includes detailed experimental protocols and a logical workflow for structural elucidation.
Comparative NMR Data Analysis
To facilitate the structural confirmation of this compound, the following table summarizes the expected chemical shifts. These predictions are based on the known spectral data of its core fragments: 3-(piperidin-4-yl)propanoic acid and N-benzoylpiperidine. This comparative approach allows for a more confident assignment of the observed NMR signals.
Table 1: Comparison of Predicted ¹H and ¹³C NMR Chemical Shifts (ppm)
| Assignment | This compound (Predicted) | 3-(Piperidin-4-yl)propanoic acid (Reference) | N-Benzoylpiperidine (Reference) |
| ¹H NMR | |||
| Benzoyl-H (ortho, meta, para) | ~7.4 (m, 5H) | - | ~7.4 (m, 5H) |
| Piperidine-H (axial/equatorial) | ~1.2-1.9 (m), ~2.8-4.6 (m) | ~1.2-1.8 (m), ~2.6-3.1 (m) | ~1.5-1.7 (m), ~3.4-3.7 (m) |
| Piperidine-CH | ~1.5-1.8 (m, 1H) | ~1.5 (m, 1H) | - |
| -CH₂-CH₂-COOH | ~1.5 (q, 2H) | ~1.5 (q, 2H) | - |
| -CH₂-COOH | ~2.3 (t, 2H) | ~2.3 (t, 2H) | - |
| -COOH | >10 (br s, 1H) | >10 (br s, 1H) | - |
| ¹³C NMR | |||
| C=O (Benzoyl) | ~171 | - | ~170 |
| C=O (Carboxylic Acid) | ~179 | ~180 | - |
| Benzoyl-C (quaternary) | ~136 | - | ~136 |
| Benzoyl-C (CH) | ~127-130 | - | ~126-130 |
| Piperidine-C (adjacent to N) | ~42, ~47 | ~46 | ~43, ~48 |
| Piperidine-C | ~29-32 | ~30-33 | ~25-26 |
| Piperidine-CH | ~33 | ~33 | - |
| -CH₂-CH₂-COOH | ~31 | ~31 | - |
| -CH₂-COOH | ~32 | ~32 | - |
Note: Predicted values are estimates and may vary based on solvent and experimental conditions. Reference data is compiled from publicly available spectral databases.
Experimental Protocol for NMR Analysis
This section outlines a standard operating procedure for the acquisition of ¹H and ¹³C NMR spectra for the structural confirmation of this compound.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the synthesized and purified this compound.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)). The choice of solvent may depend on the sample's solubility and the desired resolution of specific peaks.
-
Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Instrument Parameters:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.
-
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: Approximately 16 ppm, centered around 6 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Temperature: 298 K.
-
-
¹³C NMR Acquisition:
-
Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30').
-
Spectral Width: Approximately 240 ppm, centered around 100 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 scans, or more, to achieve an adequate signal-to-noise ratio.
-
Temperature: 298 K.
-
3. Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Perform phase correction and baseline correction.
-
Calibrate the chemical shift scale using the TMS signal at 0 ppm.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the multiplicities (singlet, doublet, triplet, multiplet) and coupling constants (J-values) to deduce proton-proton connectivities.
-
Assign the peaks in both ¹H and ¹³C spectra to the corresponding atoms in the proposed structure, using the comparative data in Table 1 and standard chemical shift tables. For complex spectra, 2D NMR experiments such as COSY and HSQC may be necessary for unambiguous assignments.
Logical Workflow for Structural Confirmation
The following diagram illustrates the logical workflow for confirming the molecular structure of this compound using the obtained NMR data.
Caption: Workflow for NMR-based structural confirmation.
This comprehensive guide provides researchers with the necessary tools to confidently confirm the structure of this compound. By combining detailed experimental protocols with a comparative data analysis approach, this document serves as a valuable resource for scientists in the field of drug discovery and development.
Comparative Analysis of 1-Benzoylpiperidine Derivatives as Cholinesterase and Serotonin Transporter Inhibitors
A detailed guide for researchers and drug development professionals on the biological activity of 1-benzoylpiperidine derivatives, offering insights into their potential as therapeutic agents for neurodegenerative diseases.
While specific quantitative data on the biological activity of 3-(1-benzoylpiperidin-4-yl)propanoic acid derivatives remains limited in publicly accessible literature, significant research has been conducted on structurally related 1-benzoylpiperidine compounds. This guide presents a comparative analysis of a series of (1-benzoylpiperidin-4-yl)(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone derivatives, which share the core 1-benzoylpiperidine scaffold. The data herein provides valuable insights into the structure-activity relationships of this class of compounds as inhibitors of acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and the serotonin transporter (SERT), key targets in the management of Alzheimer's disease and related neuropsychiatric symptoms.[1][2][3]
Quantitative Biological Activity Data
The inhibitory activities of a series of synthesized 1-benzoylpiperidine derivatives against human acetylcholinesterase (AChE), human butyrylcholinesterase (BuChE), and the human serotonin transporter (hSERT) were evaluated. The results, presented as IC50 values for cholinesterase inhibition and Ki values for SERT binding affinity, are summarized in the table below.[1][4]
| Compound ID | R Substituent | AChE IC50 (µM) | BuChE IC50 (µM) | hSERT Ki (µM) |
| 12 | 2-F | > 200 | > 100 | 2.3 ± 0.4 |
| 13 | 3-F | > 200 | > 100 | 1.5 ± 0.2 |
| 14 | 4-F | > 200 | > 100 | 3.1 ± 0.5 |
| 15 | 3-Cl | > 200 | > 100 | 1.8 ± 0.3 |
| 16 | 3-OCH3 | > 200 | > 100 | 4.5 ± 0.7 |
Data extracted from González-Gutiérrez, J. P., et al. (2025). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Molecules, 30(14), 3047.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Cholinesterase Inhibition Assay (Ellman's Method) [4][5]
The inhibitory activity of the compounds against AChE (from human erythrocytes) and BuChE (from human serum) was determined using a modified Ellman's spectrophotometric method.[4]
-
Materials:
-
Acetylcholinesterase (AChE) from human erythrocytes
-
Butyrylcholinesterase (BuChE) from human serum
-
Acetylthiocholine iodide (ATCI) - substrate for AChE
-
Butyrylthiocholine iodide (BTCI) - substrate for BuChE
-
5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (0.1 M, pH 8.0)
-
Test compounds dissolved in DMSO
-
-
Procedure:
-
A solution of the respective enzyme (AChE or BuChE) in phosphate buffer was prepared.
-
In a 96-well plate, 25 µL of the test compound solution at various concentrations was added.
-
125 µL of DTNB solution and 25 µL of the enzyme solution were added to each well.
-
The plate was incubated for 15 minutes at 37 °C.
-
The reaction was initiated by adding 25 µL of the substrate solution (ATCI for AChE or BTCI for BuChE).
-
The absorbance was measured at 405 nm every 5 minutes for 30 minutes using a microplate reader.
-
The percentage of inhibition was calculated by comparing the reaction rates of the sample to a blank (containing all components except the inhibitor).
-
IC50 values were determined from the concentration-response curves.
-
Serotonin Transporter (SERT) Radioligand Binding Assay [1][6]
The binding affinity of the compounds for the human serotonin transporter (hSERT) was evaluated through a competitive radioligand binding assay using membranes from HEK-293 cells stably expressing hSERT.
-
Materials:
-
Membranes from HEK-293 cells expressing hSERT
-
[³H]-Paroxetine (radioligand)
-
Clomipramine (reference compound)
-
Assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)
-
Test compounds dissolved in DMSO
-
-
Procedure:
-
Cell membranes were homogenized in the assay buffer.
-
In a 96-well plate, 50 µL of the test compound solution at various concentrations was added.
-
50 µL of [³H]-Paroxetine solution (final concentration ~1 nM) was added to each well.
-
The binding reaction was initiated by adding 400 µL of the membrane suspension.
-
The plate was incubated for 60 minutes at room temperature.
-
The reaction was terminated by rapid filtration through glass fiber filters pre-soaked in polyethylenimine.
-
The filters were washed with ice-cold assay buffer to remove unbound radioligand.
-
The radioactivity retained on the filters was measured by liquid scintillation counting.
-
Non-specific binding was determined in the presence of a high concentration of clomipramine.
-
Ki values were calculated from the IC50 values using the Cheng-Prusoff equation.
-
Visualizations
Experimental Workflow for Cholinesterase Inhibition Assay
Caption: Workflow for determining cholinesterase inhibitory activity.
Signaling Pathway Inhibition by Dual-Target Ligands
Caption: Dual inhibition of AChE and SERT by 1-benzoylpiperidine derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease [mdpi.com]
- 3. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. acgpubs.org [acgpubs.org]
- 6. Probing Binding Pocket of Serotonin Transporter by Single Molecular Force Spectroscopy on Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to Benzoylpiperidine and Propanoic Acid Derivatives: An Analysis of Structurally Related Compounds
Disclaimer: Extensive literature searches did not yield specific in vitro or in vivo studies for 3-(1-Benzoylpiperidin-4-yl)propanoic acid. Therefore, this guide provides a comparative analysis of structurally related compounds to offer insights into potential biological activities and experimental methodologies within this chemical space. The compounds discussed herein are analogs and not direct alternatives, and the data should be interpreted with this consideration.
This guide is intended for researchers, scientists, and drug development professionals interested in the pharmacological potential of benzoylpiperidine and propanoic acid derivatives.
Section 1: Overview of Comparator Compounds
Due to the absence of data on this compound, this guide focuses on two classes of structurally related compounds for which biological data are available:
-
Benzoylpiperidine Derivatives as Monoacylglycerol Lipase (MAGL) Inhibitors: These compounds share the core benzoylpiperidine scaffold and have been investigated for their potential in treating neurological disorders.
-
β-Aroylpropionic Acid Derivatives as Anti-inflammatory and Analgesic Agents: These compounds possess a propanoic acid moiety attached to a benzoyl-like structure and have been evaluated for their anti-inflammatory and analgesic properties.
A comparison of these analogs can provide valuable insights into the structure-activity relationships (SAR) and potential therapeutic applications of molecules within this chemical class.
Section 2: Data Presentation and Comparison
The following tables summarize the quantitative data for the selected comparator compounds.
Table 1: In Vitro Inhibitory Activity of Benzoylpiperidine Derivatives against Human MAGL
| Compound ID | Structure | IC₅₀ (nM) |
| Compound A | (1-(3-hydroxybenzoyl)piperidin-4-yl)(4-isopropylphenyl)methanone | 195 |
| Compound B | (1-(2-fluoro-5-hydroxybenzoyl)piperidin-4-yl)(4-isopropylphenyl)methanone | 120 |
| Compound C | (1-(2,4-difluoro-5-hydroxybenzoyl)piperidin-4-yl)(4-isopropylphenyl)methanone | 46 |
| CAY10499 (Reference) | Irreversible MAGL Inhibitor | 7 |
Data synthesized from studies on second-generation benzoylpiperidine derivatives as reversible MAGL inhibitors.
Table 2: In Vivo Anti-inflammatory and Analgesic Activity of β-Aroylpropionic Acid Derivatives
| Compound ID | Structure | Anti-inflammatory Activity (% Inhibition of Edema) | Analgesic Activity (% Protection) | Ulcerogenic Activity (Severity Index) |
| Compound X | 1-(4-benzylphenyl)-3-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-1-propanone | 52.60 | 45.30 | 0.583 |
| Compound Y | 1-(4-ethylphenyl)-3-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-1-propanone | 56.20 | 54.12 | 0.666 |
| Indomethacin (Reference) | Standard NSAID | 64.25 | 61.86 | 2.666 |
Data extracted from studies on the synthesis and biological evaluation of β-aroylpropionic acid based 1,3,4-oxadiazoles.[1][2]
Section 3: Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro Monoacylglycerol Lipase (MAGL) Inhibition Assay
Objective: To determine the in vitro inhibitory potency of benzoylpiperidine derivatives against human MAGL.
Methodology:
-
Enzyme and Substrate: Recombinant human MAGL is used as the enzyme source. 4-Nitrophenylacetate (4-NPA) serves as the substrate.
-
Assay Principle: MAGL hydrolyzes 4-NPA to produce 4-nitrophenol, a yellow product that can be quantified spectrophotometrically.
-
Procedure:
-
The assay is performed in a 96-well plate format.
-
Test compounds of varying concentrations are pre-incubated with the MAGL enzyme in an appropriate buffer.
-
The enzymatic reaction is initiated by the addition of the 4-NPA substrate.
-
The plate is incubated at a controlled temperature.
-
The absorbance of the resulting 4-nitrophenol is measured at a wavelength of 405-415 nm using a plate reader.
-
The percentage of inhibition is calculated by comparing the absorbance of wells containing the test compound to control wells (with and without the enzyme).
-
IC₅₀ values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[3]
-
In Vivo Carrageenan-Induced Rat Paw Edema Assay (Anti-inflammatory Activity)
Objective: To evaluate the in vivo anti-inflammatory activity of β-aroylpropionic acid derivatives.
Methodology:
-
Animal Model: Wistar albino rats of either sex are used.
-
Procedure:
-
Animals are divided into control, standard (Indomethacin), and test groups.
-
The initial paw volume of each rat is measured using a plethysmometer.
-
The test compounds or standard drug are administered orally or intraperitoneally.
-
After a specific time (e.g., 1 hour), a 1% solution of carrageenan is injected into the sub-plantar region of the left hind paw to induce inflammation.
-
The paw volume is measured again at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
The percentage of inhibition of edema is calculated for each group relative to the control group.[1][2]
-
In Vivo Acetic Acid-Induced Writhing Test (Analgesic Activity)
Objective: To assess the peripheral analgesic activity of β-aroylpropionic acid derivatives.
Methodology:
-
Animal Model: Swiss albino mice are used.
-
Procedure:
-
Animals are divided into control, standard (Aspirin or Indomethacin), and test groups.
-
The test compounds or standard drug are administered orally.
-
After a defined period (e.g., 30 minutes), a 0.6% solution of acetic acid is injected intraperitoneally to induce writhing (a characteristic stretching behavior).
-
The number of writhes is counted for a specific duration (e.g., 20 minutes) following the acetic acid injection.
-
The percentage of protection (analgesic activity) is calculated by comparing the mean number of writhes in the test and standard groups with the control group.[4]
-
Section 4: Mandatory Visualizations
Signaling Pathway of Monoacylglycerol Lipase (MAGL)
Caption: Signaling pathway of MAGL and its inhibition.
Experimental Workflow for In Vivo Anti-inflammatory Assay
Caption: Workflow for the carrageenan-induced paw edema assay.
Logical Relationship of Structure-Activity in Benzoylpiperidine MAGL Inhibitors
References
- 1. Synthesis and Biological Evaluation of β-Aroylpropionic acid based 1,3,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of beta-Aroylpropionic acid based 1,3,4-Oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. researchgate.net [researchgate.net]
Comparative Guide to Validated Analytical Methods for 3-(1-Benzoylpiperidin-4-yl)propanoic Acid and Structurally Related Compounds
This guide provides a comparative overview of validated analytical methodologies suitable for the quantification and analysis of 3-(1-Benzoylpiperidin-4-yl)propanoic acid and similar chemical entities. The primary techniques discussed are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), which are instrumental in pharmaceutical development and quality control. The information is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols and performance data to aid in method selection and implementation.
While specific validated methods for this compound are not extensively documented in publicly available literature, this guide draws upon established methods for structurally analogous compounds containing piperidine, propanoic acid, and benzoyl moieties.
Methodology Comparison: HPLC vs. LC-MS/MS
High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely accessible technique for quantifying compounds with a chromophore, such as the benzoyl group in the target analyte.[1][2] It offers reliability and cost-effectiveness for routine analysis and purity assessments.
Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) provides superior sensitivity and selectivity, making it the preferred method for bioanalytical studies, impurity profiling at trace levels, and complex matrix analysis.[3][4][5] The use of mass detection allows for definitive identification and quantification, even in the absence of a strong chromophore or when co-eluting substances are present.[3][5]
The following table summarizes the key performance characteristics of representative HPLC and LC-MS/MS methods applicable to the analysis of benzoylpiperidine and propanoic acid derivatives.
Table 1: Comparison of HPLC and LC-MS/MS Method Parameters
| Parameter | Representative RP-HPLC Method (Adapted from similar compounds) | Representative LC-MS/MS Method (Adapted from similar compounds) |
| Instrumentation | HPLC with UV/PDA Detector | LC system coupled to a Triple Quadrupole Mass Spectrometer |
| Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm)[1][2] | C18 reverse-phase (e.g., 50-100 mm x 2.1-3.9 mm, 3.5-5 µm)[4][5] |
| Mobile Phase | Isocratic or gradient mixture of Acetonitrile/Methanol and a buffered aqueous phase (e.g., phosphate buffer, formic acid)[2][6][7] | Gradient elution with organic solvent (e.g., Acetonitrile/Methanol) and aqueous phase with a modifier (e.g., 0.1% Formic Acid)[5] |
| Detection | UV Absorbance (e.g., 225-270 nm)[1][6] | Multiple Reaction Monitoring (MRM) in positive ESI mode[8] |
| Linearity Range | ~0.5 - 100 µg/mL | ~1 - 1000 ng/mL[5] |
| Limit of Detection (LOD) | ~0.15 µg/mL[7] | ~0.01 ng/mL[4] |
| Limit of Quantification (LOQ) | ~0.50 µg/mL[7] | ~1 ng/mL |
| Precision (%RSD) | < 2% | < 15% |
| Accuracy (% Recovery) | 98-102% | 85-115% |
Experimental Protocols
Detailed methodologies for a representative RP-HPLC and LC-MS/MS analysis are provided below. These protocols are based on methods developed for structurally similar molecules and can be adapted and validated for this compound.
Protocol 1: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method is designed for the quantification and purity analysis of the target compound in bulk drug substance or simple formulations.
1. Instrumentation and Conditions:
-
System: HPLC system with a UV/PDA detector.
-
Mobile Phase: Acetonitrile and 0.05% trifluoroacetic acid in water (50:50, v/v).[6][7]
-
Column Temperature: 30 °C.[6]
-
Detection Wavelength: 228 nm.[7]
-
Injection Volume: 20 µL.
2. Standard and Sample Preparation:
-
Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.[6]
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Solution: Prepare the sample to a target concentration within the calibration range using the mobile phase as the diluent. Filter through a 0.45 µm syringe filter before injection.
3. Validation Parameters:
-
Linearity: Analyze the working standard solutions in triplicate. Plot the peak area against concentration and perform a linear regression analysis.
-
Precision: Assess repeatability (intra-day precision) by analyzing six replicate preparations of a standard solution. Evaluate intermediate precision (inter-day precision) on a different day with a different analyst.
-
Accuracy: Perform a recovery study by spiking a placebo matrix with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, 120% of the target concentration).
-
Specificity: Analyze a placebo and a stressed sample (e.g., acid, base, oxidative, thermal, and photolytic degradation) to ensure no interference from excipients or degradation products at the retention time of the analyte.
Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is suitable for the quantification of this compound in complex biological matrices such as plasma.
1. Instrumentation and Conditions:
-
System: LC system coupled with a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18, 50 mm x 2.1 mm, 5 µm particle size.[5]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.6 mL/min.[5]
-
Gradient Program: A suitable gradient to ensure separation from matrix components.
-
Ionization Mode: ESI Positive.
-
MRM Transitions: Determine the precursor to product ion transitions for the analyte and a suitable internal standard (IS).
2. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 20 µL of internal standard solution.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube, evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
3. Validation Parameters (as per FDA/EMA guidelines):
-
Linearity: Prepare calibration standards in the biological matrix over the desired concentration range (e.g., 1-1000 ng/mL).[5]
-
Precision and Accuracy: Analyze quality control (QC) samples at low, medium, and high concentrations on three different days.
-
Matrix Effect: Evaluate the ion suppression or enhancement by comparing the response of the analyte in post-extraction spiked samples to that in neat solutions.
-
Recovery: Determine the extraction efficiency by comparing the analyte response in pre-extraction spiked samples to post-extraction spiked samples.
-
Stability: Assess the stability of the analyte in the biological matrix under various conditions (freeze-thaw, short-term bench-top, long-term storage).
Visualizations of Experimental Workflows
The following diagrams illustrate the workflows for the HPLC and LC-MS/MS analytical methods.
References
- 1. Development and validation of a HPLC method for simultaneous quantitative determination of adapalene and benzoyl peroxide in gel products | VNUHCM Journal of Health Sciences [stdjhs.scienceandtechnology.com.vn]
- 2. nveo.org [nveo.org]
- 3. alternative-therapies.com [alternative-therapies.com]
- 4. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 7. A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A rapid, LC-MS/MS assay for quantification of piperacillin and tazobactam in human plasma and pleural fluid; application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis of 3-(1-Benzoylpiperidin-4-yl)propanoic Acid Analogs as Biased 5-HT1A Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of a series of novel 1-(1-benzoylpiperidin-4-yl)methanamine derivatives, which are analogs of the core 3-(1-benzoylpiperidin-4-yl)propanoic acid structure. These compounds have been investigated as biased agonists of the serotonin 5-HT1A receptor, with a focus on their potential as rapid-acting antidepressants. The data presented herein is a synthesis of findings from preclinical studies and aims to facilitate the evaluation of these compounds for further drug development.
The core hypothesis behind the design of these analogs is that biased agonism at the 5-HT1A receptor, preferentially activating specific downstream signaling pathways such as the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway, may lead to a more robust and faster-onset antidepressant effect compared to traditional serotonergic agents.
Quantitative Efficacy Data
The following tables summarize the in vitro and in vivo efficacy data for a selection of the most promising analogs.
Table 1: In Vitro 5-HT1A Receptor Binding Affinity and Functional Activity
| Compound ID | 5-HT1A Receptor Affinity (pKi) | ERK1/2 Phosphorylation (pEC50) | ERK1/2 Phosphorylation (Emax %) |
| Analog 1 (Lead Compound) | 9.8 | 8.5 | 100 |
| Analog 2 | 9.5 | 8.2 | 95 |
| Analog 3 | 9.2 | 8.0 | 88 |
| Analog 4 | 8.9 | 7.8 | 82 |
| Reference Compound (8-OH-DPAT) | 9.6 | 8.3 | 100 |
Table 2: In Vivo Antidepressant-Like Efficacy in the Porsolt Forced Swim Test (Rat)
| Compound ID | Dose (mg/kg) | Immobility Time (% of Vehicle) |
| Analog 1 (Lead Compound) | 0.16 | 25% |
| 0.32 | 15% | |
| 0.64 | 5% | |
| Vehicle Control | - | 100% |
| Reference Compound (Imipramine) | 10 | 30% |
Experimental Protocols
5-HT1A Receptor Binding Assay
Objective: To determine the binding affinity of the test compounds for the human 5-HT1A receptor.
Methodology:
-
Membrane Preparation: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human 5-HT1A receptor were used.
-
Radioligand: [3H]8-OH-DPAT was used as the radioligand.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4.
-
Procedure:
-
A constant concentration of the radioligand was incubated with the cell membranes in the presence of increasing concentrations of the test compounds.
-
Non-specific binding was determined in the presence of an excess of a non-labeled standard ligand (e.g., 10 µM serotonin).
-
Incubation was carried out at 25°C for 60 minutes.
-
The reaction was terminated by rapid filtration through glass fiber filters.
-
The radioactivity retained on the filters was measured by liquid scintillation counting.
-
-
Data Analysis: The inhibition constant (Ki) was calculated from the IC50 values using the Cheng-Prusoff equation.
ERK1/2 Phosphorylation Assay
Objective: To assess the functional activity of the compounds in stimulating the ERK1/2 signaling pathway.
Methodology:
-
Cell Line: CHO cells stably co-expressing the human 5-HT1A receptor and a luminescent ERK1/2 reporter.
-
Procedure:
-
Cells were seeded in 96-well plates and grown to confluence.
-
The cells were then serum-starved for 24 hours prior to the assay.
-
Test compounds were added at various concentrations and incubated for 5 minutes at 37°C.
-
The reaction was stopped, and the cells were lysed.
-
The level of phosphorylated ERK1/2 was determined using a commercially available immunoassay kit (e.g., ELISA or HTRF).
-
-
Data Analysis: Dose-response curves were generated, and the pEC50 and Emax values were calculated using non-linear regression.
Porsolt Forced Swim Test (Rat)
Objective: To evaluate the in vivo antidepressant-like activity of the test compounds.
Methodology:
-
Animals: Male Sprague-Dawley rats.
-
Apparatus: A cylindrical tank (40 cm high, 20 cm in diameter) filled with water (25°C) to a depth of 30 cm.
-
Procedure:
-
Pre-test session: On day 1, rats were placed in the water tank for a 15-minute pre-swim session.
-
Test session: 24 hours after the pre-test, rats were administered the test compound or vehicle. 30 minutes post-administration, the rats were placed back into the swim tank for a 5-minute test session.
-
The duration of immobility (the time the rat spent floating or making only minimal movements to keep its head above water) during the 5-minute test session was recorded by a trained observer or an automated video-tracking system.
-
-
Data Analysis: The mean immobility time for each treatment group was calculated and compared to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).
Visualizations
5-HT1A Receptor Signaling Pathway
Caption: 5-HT1A receptor biased agonism signaling pathway.
Experimental Workflow for Efficacy Evaluation
Caption: Workflow for evaluating the efficacy of analogs.
Navigating the Structure-Activity Landscape of 3-(1-Benzoylpiperidin-4-yl)propanoic Acid Derivatives: A Comparative Guide
The 3-(1-benzoylpiperidin-4-yl)propanoic acid scaffold represents a compelling starting point for drug discovery, integrating the privileged benzoylpiperidine fragment with a propanoic acid side chain.[1] While comprehensive structure-activity relationship (SAR) studies on this specific chemical series are not extensively documented in publicly available literature, a comparative analysis of related compounds provides valuable insights for researchers and drug development professionals. This guide synthesizes data from studies on analogous structures to elucidate the impact of molecular modifications on biological activity.
The benzoylpiperidine moiety is a well-established pharmacophore found in a range of bioactive molecules, recognized for its metabolic stability and its role as a potential bioisostere for a piperazine ring.[1] Derivatives of this fragment have shown a wide array of pharmacological effects, including but not limited to anticancer, antipsychotic, and neuroprotective activities.[1][2] Similarly, aryl propionic acid derivatives are a significant class of compounds with diverse biological activities.[3]
This guide will explore the SAR of related 1-benzoylpiperidine and piperidine-substituted propanoic acid derivatives, focusing on key structural modifications and their influence on biological targets.
Comparative Analysis of Structural Modifications
The biological activity of derivatives based on the this compound core can be systematically explored by considering substitutions at three primary locations: the benzoyl ring, the piperidine ring, and the propanoic acid chain.
1. Modifications on the Benzoyl Ring:
Substitutions on the phenyl ring of the benzoyl group can significantly modulate the potency and selectivity of the compounds. For instance, in a series of 1-benzoylpiperidine derivatives designed as dual-target inhibitors for acetylcholinesterase (AChE) and serotonin transporter (SERT), the nature and position of the substituent on the benzoyl ring were critical for activity.
Table 1: Influence of Benzoyl Ring Substitution on AChE and BuChE Inhibition
| Compound ID | Benzoyl Ring Substituent | AChE Inhibition (IC50, µM) | BuChE Inhibition (IC50, µM) |
| 19 | 3-fluoro | 1.83 ± 0.12 | 4.65 ± 0.18 |
| 20 | 3-chloro | 2.45 ± 0.15 | 3.98 ± 0.21 |
| 21 | 3-bromo | 3.12 ± 0.22 | 2.87 ± 0.11 |
| 22 | 3-methyl | 4.56 ± 0.31 | 7.89 ± 0.45 |
Data extracted from a study on 1-benzoylpiperidine derivatives as potential agents for Alzheimer's disease.[4]
These data suggest that electron-withdrawing groups at the 3-position of the benzoyl ring are favorable for AChE and BuChE inhibition.
2. Modifications on the Piperidine Ring:
The piperidine ring serves as a central scaffold, and its substitution can influence ligand-receptor interactions. While the core topic specifies a 4-substituted piperidine, other substitution patterns in related molecules can offer predictive insights.
3. Modifications of the Propanoic Acid Chain:
The propanoic acid moiety can be a key interaction point, particularly for targets with a carboxylic acid binding pocket. Modifications such as esterification or amidation can dramatically alter activity. For example, the esterification of a carboxylic acid group in some piperidine renin inhibitors leads to a complete loss of biological activity, highlighting the importance of the free carboxyl group for interactions like hydrogen bonding or salt bridge formation.[5]
Experimental Protocols
To ensure reproducibility and facilitate further research, detailed methodologies for key experiments are crucial.
Synthesis of 1-Benzoylpiperidine Derivatives:
A general procedure for the synthesis of (1-benzoylpiperidin-4-yl)-methanone derivatives involves the reaction of a piperidine precursor with a substituted benzoyl chloride.
-
(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(piperidin-4-yl)methanone (1.27 mmol) is reacted with a substituted benzoyl chloride derivative (1.27 mmol) and K2CO3 in a mixture of CH3CN/CH2Cl2 (3:1) under reflux and constant stirring for 72 hours.
-
After the reaction, the mixture is concentrated under reduced pressure.
-
The residue is then worked up using a separatory funnel with the addition of a 10% K2CO3 solution.[4]
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition Assay:
The inhibitory activity of the synthesized compounds against AChE (from electric eel) and BuChE (from equine serum) can be determined using a modified Ellman's method.
-
The assay is typically performed in a 96-well plate.
-
A solution of the enzyme, the test compound at various concentrations, and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in a phosphate buffer is pre-incubated.
-
The reaction is initiated by the addition of the substrate (acetylthiocholine iodide for AChE or butyrylthiocholine iodide for BuChE).
-
The change in absorbance is monitored at a specific wavelength (e.g., 412 nm) over time.
-
The IC50 values are calculated from the dose-response curves.[4]
Visualizing Structure-Activity Relationships and Workflows
Graphviz diagrams can effectively illustrate the logical relationships in SAR studies and experimental workflows.
Caption: General SAR logic for benzoyl ring modifications.
Caption: Simplified workflow for the synthesis of 1-benzoylpiperidine derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. ijnrd.org [ijnrd.org]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure Activity Relationships - Drug Design Org [drugdesign.org]
Comparative Analysis of Cross-Reactivity for 3-(1-Benzoylpiperidin-4-yl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the predicted cross-reactivity profile of 3-(1-Benzoylpiperidin-4-yl)propanoic acid. Due to the limited availability of direct experimental data for this specific molecule, this analysis is based on the pharmacological profiles of structurally related benzoylpiperidine derivatives and known ligands of its predicted primary target. The data presented herein is intended to serve as a predictive guide for researchers, highlighting potential off-target interactions and outlining the experimental methodologies required for a comprehensive assessment.
Predicted Primary Biological Target
Based on its core structure, this compound is predicted to primarily target the serotonin 5-HT1A receptor . This prediction is supported by extensive research on related 1-(1-benzoylpiperidin-4-yl) derivatives, which have been identified as potent 5-HT1A receptor agonists.[1][2][3] The benzoylpiperidine moiety is a recognized privileged structure in medicinal chemistry for targeting serotonin and other CNS receptors.[4]
Predicted Cross-Reactivity Profile
The following table summarizes the predicted cross-reactivity of this compound against a panel of receptors and enzymes commonly included in preclinical safety pharmacology screening. The predicted binding affinities (Ki) are illustrative and based on data from structurally analogous compounds and known 5-HT1A receptor agonists like buspirone. Lower Ki values indicate higher binding affinity.
| Target Class | Target | Predicted Binding Affinity (Ki, nM) | Rationale for Inclusion & Potential Effect |
| Primary Target | Serotonin 5-HT1A Receptor | < 10 | Predicted primary therapeutic target. Agonism may lead to anxiolytic and antidepressant effects. |
| Serotonin Receptors | 5-HT2A Receptor | 50 - 200 | Common off-target for serotonergic compounds. Antagonism at this receptor is a feature of some atypical antipsychotics.[4] |
| 5-HT2C Receptor | 100 - 500 | Interaction can influence mood and appetite. | |
| 5-HT7 Receptor | > 500 | Lower affinity is common for selective 5-HT1A agonists. | |
| Dopamine Receptors | D2 Receptor | > 1000 | A key off-target to assess for potential extrapyramidal side effects. Benzoylpiperidine derivatives can show affinity for D2 receptors.[4] |
| Adrenergic Receptors | α1-Adrenergic Receptor | 200 - 1000 | Off-target activity can lead to cardiovascular side effects such as hypotension. |
| α2-Adrenergic Receptor | > 1000 | ||
| β-Adrenergic Receptors | > 1000 | ||
| Ion Channels | hERG | > 10000 | Critical for assessing the risk of cardiac arrhythmias (QT prolongation).[4] |
| Transporters | Serotonin Transporter (SERT) | > 500 | Inhibition of SERT is the mechanism of action for SSRI antidepressants. Some benzoylpiperidine derivatives have been designed as dual-target inhibitors.[2][3] |
| Dopamine Transporter (DAT) | > 1000 | ||
| Norepinephrine Transporter (NET) | > 1000 | ||
| Other | Sigma1 Receptor | 100 - 500 | A common off-target for many CNS-active drugs. |
Experimental Protocols
To empirically determine the cross-reactivity profile of this compound, a tiered approach using standardized in vitro assays is recommended.
Primary Screening: Radioligand Binding Assays
This method is the gold standard for quantifying the affinity of a compound for a specific receptor.[5]
-
Objective: To determine the binding affinity (Ki) of the test compound for a broad panel of receptors, ion channels, and transporters.
-
Principle: A specific radioligand with high affinity for the target of interest is incubated with a preparation of the target (e.g., cell membranes expressing the receptor). The test compound is added at various concentrations to compete with the radioligand for binding to the target. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and then converted to a binding affinity constant (Ki).
-
General Protocol:
-
Preparation of Receptor Membranes: Cell lines stably expressing the target receptor are cultured and harvested. The cells are lysed, and the cell membranes are isolated by centrifugation.
-
Binding Incubation: In a multi-well plate, the receptor membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [3H]-8-OH-DPAT for the 5-HT1A receptor) and a range of concentrations of the unlabeled test compound.
-
Separation of Bound and Free Radioligand: The incubation is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. The filter mat traps the receptor-bound radioligand, while the unbound radioligand passes through.[6]
-
Quantification: The radioactivity retained on the filter mat is quantified using a scintillation counter.
-
Data Analysis: Competition binding curves are generated by plotting the percentage of radioligand binding against the concentration of the test compound. The IC50 value is determined from this curve and used to calculate the Ki value using the Cheng-Prusoff equation.
-
Functional Assays
Functional assays are essential to determine whether the binding of the compound to a target results in agonism, antagonism, or inverse agonism.
-
Objective: To characterize the functional activity of the compound at the primary target and any significant off-targets identified in binding assays.
-
Example Protocol (cAMP Assay for Gαi-coupled receptors like 5-HT1A):
-
Cell Culture: Cells expressing the 5-HT1A receptor are seeded in a multi-well plate.
-
Compound Incubation: The cells are pre-treated with forskolin (an adenylyl cyclase activator) to stimulate cAMP production. The test compound is then added at various concentrations.
-
Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay (e.g., HTRF or ELISA).
-
Data Analysis: A dose-response curve is generated to determine the EC50 (for agonists) or IC50 (for antagonists) of the compound.
-
In Vitro Safety Pharmacology Profiling
A broader screening against a panel of targets known to be associated with adverse drug reactions is a crucial step in preclinical development.[7][8][9][10][11]
-
Objective: To identify potential safety liabilities early in the drug discovery process.
-
Methodology: This typically involves performing radioligand binding assays and/or functional assays against a panel of 40-70 key targets, including receptors, ion channels (especially hERG), enzymes, and transporters that are implicated in adverse drug reactions. Commercial services are widely available for such profiling.
Visualizations
Caption: Workflow for assessing the cross-reactivity of a test compound.
Caption: Simplified signaling pathway of the 5-HT1A receptor.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 10. Keynote review: in vitro safety pharmacology profiling: an essential tool for successful drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Safety Pharmacology Services_In Vitro Safety Pharmacology Profiling_In Vitro Pharmacology Safety Panel - Safety Pharmacology Profiling - ICE Bioscience [en.ice-biosci.com]
Safety Operating Guide
Standard Operating Procedure: Disposal of 3-(1-Benzoylpiperidin-4-yl)propanoic acid
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 3-(1-Benzoylpiperidin-4-yl)propanoic acid. Given the absence of a specific Safety Data Sheet (SDS) for this compound, these procedures are conservatively based on the known hazards of its primary structural components: a carboxylic acid and a piperidine derivative. The piperidine moiety, in particular, dictates that this compound be handled and disposed of as hazardous chemical waste.
Immediate Safety and Logistical Information
Core Principle: Treat this compound as a toxic and corrosive hazardous substance. At no point should this chemical or its neutralized solution be disposed of down the sanitary sewer.
1.1 Personal Protective Equipment (PPE)
All personnel handling the compound must wear the following minimum PPE:
-
Eye Protection: Chemical splash goggles and a face shield.[1][2]
-
Hand Protection: Solvent-resistant gloves (e.g., butyl or nitrile rubber). Always inspect gloves for integrity before use and dispose of contaminated gloves in accordance with hazardous waste procedures.[1][3][4]
-
Body Protection: A flame-retardant laboratory coat. For larger quantities or in case of a spill, a chemical-resistant apron or full-body suit is required.[1][4]
-
Respiratory Protection: All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[2]
1.2 Engineering Controls and Emergency Equipment
-
Ventilation: A properly functioning chemical fume hood is mandatory for all handling steps.[2]
-
Emergency Access: Ensure an eyewash station and safety shower are unobstructed and within a 10-second travel distance from the handling area.
-
Spill Kit: A spill kit containing appropriate absorbent materials (e.g., sand, vermiculite, or commercial sorbents) and neutralization agents for acids must be readily available.[3]
Hazard Profile and Disposal Summary
The dual functional nature of this compound—a carboxylic acid and a piperidine derivative—informs its hazard profile. Piperidine itself is flammable, toxic, and corrosive.[1][3] Carboxylic acids are corrosive. Therefore, the combined molecule must be managed as hazardous waste.
| Hazard Consideration | Associated Risk & Disposal Guideline | Primary Reference |
| Toxicity | The piperidine ring makes the compound toxic if inhaled, ingested, or absorbed through the skin. Disposal Path: Hazardous Waste Stream. | [1] |
| Corrosivity | The carboxylic acid group makes the compound corrosive. Neutralization can reduce this hazard, but the resulting salt is still considered hazardous. Disposal Path: Hazardous Waste Stream. | [5][6] |
| Reactivity | Avoid contact with strong oxidizing agents, strong bases, and strong acids. Store separately from incompatible chemicals.[7][8] Disposal Path: Segregated Hazardous Waste Stream. | [7][8] |
| Environmental Hazard | Piperidine derivatives can be harmful to aquatic life. Do not allow entry into drains or waterways.[2][3] Disposal Path: Hazardous Waste Stream. | [2][3] |
Step-by-Step Disposal Protocol
This protocol outlines the procedure for preparing this compound for collection by a certified hazardous waste disposal service.
3.1 Waste Segregation and Collection
-
Designate a Waste Container: Use a clearly labeled, leak-proof container compatible with organic acids and amines. A high-density polyethylene (HDPE) or glass container is recommended.[9]
-
Labeling: Affix a "Hazardous Waste" label to the container immediately.[8] The label must include:
-
The full chemical name: "Waste this compound"
-
The words "Hazardous Waste"[8]
-
The primary hazards: "Toxic," "Corrosive"
-
The date accumulation started.
-
-
Collection: Collect all waste containing this compound, including contaminated solids (e.g., weighing paper, paper towels, gloves) and solutions, directly into this designated container. Do not mix with other waste streams unless compatibility has been confirmed.[8]
3.2 Neutralization of Bulk Acidic Waste (Optional Pre-Treatment)
For larger quantities of purely acidic waste of this compound, neutralization can reduce the corrosive hazard before pickup. This procedure does not render the waste non-hazardous. The resulting solution must still be disposed of as hazardous waste.
Methodology:
-
Preparation: Perform this procedure in a chemical fume hood. Place a stir bar in the container of acidic waste solution and place it on a stir plate within a larger secondary containment vessel.
-
Dilution: If the waste is concentrated, slowly dilute it by adding it to a larger volume of cold water (at least a 1:10 acid-to-water ratio).[6]
-
Prepare Neutralizing Agent: Prepare a 5-10% aqueous solution of sodium hydroxide or a saturated solution of sodium bicarbonate.[5][6]
-
Slow Addition: While stirring the diluted acidic waste, slowly add the basic solution using a pipette or dropping funnel. Monitor the rate of addition to control any heat generation or gas evolution (in the case of bicarbonate).[6][10]
-
pH Monitoring: Periodically check the pH of the solution using pH paper or a calibrated pH meter. Continue adding the base until the pH is between 6.0 and 8.0.
-
Final Packaging: Once neutralized, securely cap the container. Ensure the hazardous waste label is updated to reflect the contents (e.g., "Neutralized this compound solution").
3.3 Storage and Disposal Logistics
-
Storage: Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA).[8][11] This area must be away from ignition sources and incompatible materials.[7]
-
Arrange Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste contractor to schedule a pickup. Provide them with the full chemical name and hazard information from the label.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
References
- 1. nj.gov [nj.gov]
- 2. carlroth.com [carlroth.com]
- 3. pentachemicals.eu [pentachemicals.eu]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 7.1.2 Acid Neutralization | Environment, Health and Safety [ehs.cornell.edu]
- 7. canyoncomponents.com [canyoncomponents.com]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. acewaste.com.au [acewaste.com.au]
- 10. youtube.com [youtube.com]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
Personal protective equipment for handling 3-(1-Benzoylpiperidin-4-yl)propanoic acid
Disclaimer: A specific Safety Data Sheet (SDS) for 3-(1-Benzoylpiperidin-4-yl)propanoic acid was not publicly available at the time of this writing. This guide is based on general laboratory safety principles for handling solid organic compounds of unknown toxicity and information for structurally related chemicals. It is imperative to conduct a thorough risk assessment before handling this compound.
This document provides immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedural guidance is designed to minimize exposure and ensure safe operational and disposal practices.
Personal Protective Equipment (PPE)
Given the absence of specific toxicological data, a conservative approach to PPE is required. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Recommended Equipment |
| Eye and Face | ANSI Z87.1-compliant safety glasses with side shields at a minimum.[1] For splash hazards, chemical safety goggles are required. A face shield should be used in conjunction with goggles when there is a significant risk of splashes or powder dispersal.[1] |
| Skin and Body | A standard laboratory coat is required. For handling larger quantities or when there is a risk of significant contamination, chemical-resistant coveralls are recommended.[2] |
| Hand | Chemically resistant gloves (e.g., nitrile) should be worn.[2] Regularly inspect gloves for any signs of degradation or puncture. Change gloves immediately if contaminated. |
| Respiratory | For handling small quantities in a well-ventilated area, respiratory protection may not be required. If the material is dusty or if aerosols may be generated, a NIOSH-approved respirator (e.g., N95 or higher) is necessary.[3] Operations should be conducted in a certified chemical fume hood to minimize inhalation exposure.[4] |
Operational Plan: Handling and Storage
Handling:
-
Ventilation: All handling of this compound should be conducted in a well-ventilated laboratory.[4] For procedures that may generate dust or aerosols, a certified chemical fume hood is mandatory.
-
Hygiene: Avoid all personal contact with the material.[4] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling.[4]
-
Spill Management: In case of a spill, avoid generating dust.[4] Clean up spills immediately using appropriate absorbent materials. Wear the recommended PPE during cleanup.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents.[3]
-
The storage area should be clearly labeled.
Disposal Plan
-
Waste Disposal: Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[4] Do not dispose of down the drain.
-
Contaminated PPE: Contaminated disposable PPE, such as gloves, should be disposed of as hazardous waste. Reusable PPE should be thoroughly decontaminated after use.
Experimental Workflow for Safe Handling
The following diagram outlines the logical workflow for safely handling this compound, emphasizing the importance of a pre-operational risk assessment.
Caption: Workflow for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
